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  • Product: 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
  • CAS: 1333319-70-2

Core Science & Biosynthesis

Foundational

what is the CAS registry number for 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selectively functionalizing the ambident pyridone core. Pyridones are ubiquitous in pharmaceuticals, acting as bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selectively functionalizing the ambident pyridone core. Pyridones are ubiquitous in pharmaceuticals, acting as bioisosteres for amides and phenols, but their inherent tautomerism and dual nucleophilicity (N- vs. O-alkylation) make late-stage functionalization notoriously difficult[1].

To bypass these synthetic bottlenecks, modern medicinal chemistry relies on highly optimized, pre-functionalized building blocks. One such critical intermediate is 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one , registered under CAS 1333319-70-2 [2].

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its structural design, its physicochemical profile, and self-validating experimental workflows for its utilization in directed metalation and cross-coupling.

Structural Rationale and Physicochemical Profiling

The strategic value of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one lies in its orthogonal protecting group strategy. The 2-pyridone core is masked at the N1 position by a tetrahydropyranyl (THP) group, while the C4 position is functionalized with a methoxy group.

Table 1: Physicochemical and Identification Profile

PropertyValue
Chemical Name 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
CAS Registry Number 1333319-70-2[2]
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Protecting Group Tetrahydro-2H-pyran-2-yl (THP)
Functional Handle C4-Methoxy (-OCH3)
Core Scaffold Pyridin-2(1H)-one

The Causality of Structural Choices:

  • Why THP at N1? The THP group is an acetal-like hemiaminal ether. Unlike benzyl (Bn) or methoxymethyl (MOM) groups, THP is installed without harsh basic conditions, preventing the competitive O-alkylation that plagues unprotected pyridones[1]. Furthermore, THP is completely stable to the strongly basic organometallic reagents used in downstream cross-coupling, yet it can be cleanly removed under mild acidic conditions[3].

  • Why Methoxy at C4? The methoxy group serves a dual purpose. First, it acts as a strong electron-donating group, modulating the electronics of the pyridone ring. Second, post-deprotection, the methoxy group can be demethylated (e.g., using BBr3) to yield a 4-hydroxy-2-pyridone, which can subsequently be converted into a triflate for additional palladium-catalyzed cross-coupling.

Mechanistic Insights: Directed Metalation & Functionalization

To synthesize highly decorated pyridone therapeutics, we must functionalize the C3 or C5 positions. The THP group is not just a passive shield; its oxygen atoms can coordinate with organometallic bases, directing metalation to the adjacent C3 position.

However, traditional alkyllithiums (like n-BuLi) are highly nucleophilic and prone to attacking the THP ring or triggering ether cleavage at the C4-methoxy group. To solve this, we employ Knochel-Hauser bases—specifically TMP-based zincates like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). These bases are highly sterically hindered (non-nucleophilic) but kinetically basic enough to achieve quantitative, regioselective C3-zincation[4].

Workflow A 4-Methoxy-2-pyridone (Ambident Nucleophile) B DHP, PPTS, DCM (N-Selective Protection) A->B C 4-Methoxy-1-(THP)-pyridin-2-one CAS: 1333319-70-2 B->C D TMPZnCl·LiCl, THF (Directed C3-Metalation) C->D E C3-Zincated Intermediate (Stable to THP/OMe) D->E F Electrophilic Trapping (e.g., Pd-Catalyzed Cross-Coupling) E->F G C3-Functionalized THP-Pyridone F->G H TFA, DCM or HCl, MeOH (Acidic Deprotection) G->H I Functionalized 4-Methoxy-2-pyridone (Target Scaffold) H->I

Figure 1: Synthetic workflow from native pyridone to C3-functionalized target via CAS 1333319-70-2.

Self-Validating Experimental Protocols

The following workflows represent the gold standard for utilizing CAS 1333319-70-2 in the laboratory. Each protocol is designed as a self-validating system, ensuring that the chemist can verify success at every critical juncture.

Protocol A: Synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Objective: Selectively protect the N1 position under thermodynamic control.

  • Reaction Setup: Suspend 4-methoxy-2-pyridone (10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 15.0 mmol) followed by pyridinium p-toluenesulfonate (PPTS, 1.0 mmol).

    • Causality Check: PPTS is chosen over strong acids like TsOH because it prevents the degradation of DHP and avoids kinetic O-tetrahydropyranylation.

  • Incubation: Stir the mixture at reflux (40 °C) for 12 hours.

  • System Validation (TLC): Spot the reaction on silica gel (Hexanes/EtOAc 1:1). The starting material is highly polar (Rf ~ 0.1) and stains strongly with KMnO4. The successful formation of CAS 1333319-70-2 is validated by a new, less polar spot (Rf ~ 0.6), confirming the masking of the hydrogen-bond donating N-H.

  • Quench & Isolation: Quench with saturated aqueous NaHCO3 (20 mL). Crucial: This neutralizes the PPTS, preventing acid-catalyzed reverse deprotection during the aqueous workup. Extract with DCM, dry over Na2SO4, and concentrate to yield the THP-protected product.

Protocol B: Directed C3-Zincation and Electrophilic Trapping

Objective: Regioselective functionalization of the C3 position without compromising the THP or methoxy groups[4].

  • Metalation: Dissolve CAS 1333319-70-2 (5.0 mmol) in anhydrous THF (20 mL) at 25 °C. Dropwise add TMPZnCl·LiCl (1.2 M in THF, 6.0 mmol). Stir for 2 hours.

  • System Validation (Aliquot Quench): To validate quantitative metalation, withdraw a 0.1 mL aliquot and quench it into a vial containing iodine (I2) in THF. GC-MS analysis must show a complete mass shift to the C3-iodo derivative ( [M+H]+=336.1 ). If unreacted starting material remains, extend the metalation time.

  • Trapping: Once validated, add the desired electrophile (e.g., an aryl iodide) and a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%). Heat to 65 °C for 8 hours to execute the Negishi cross-coupling.

Protocol C: Acid-Mediated THP Deprotection

Objective: Cleave the THP group to restore the active 2-pyridone pharmacophore.

  • Reaction Setup: Dissolve the C3-functionalized THP-pyridone (2.0 mmol) in DCM (10 mL).

  • Deprotection: Add Trifluoroacetic acid (TFA, 10.0 mmol) dropwise at 0 °C, then warm to room temperature.

    • Causality Check: TFA in DCM provides a clean, anhydrous-like acidic environment. Protonation of the pyran oxygen triggers C-N bond cleavage, releasing 5-hydroxypentanal and the free pyridone[3].

  • System Validation (Precipitation): As the THP group is removed, the highly polar free pyridone will often precipitate directly out of the DCM/TFA mixture. LC-MS will confirm the loss of the THP mass (-84 Da).

  • Purification: Concentrate the mixture in vacuo and triturate the residue with cold diethyl ether. The ether washes away the 5-hydroxypentanal byproduct, leaving the pure functionalized 2-pyridone as a solid.

Mechanism Step1 N-THP Pyridone (Stable in Base) Step2 Protonation of Pyran Oxygen (H+ addition) Step1->Step2 Step3 C-N Bond Cleavage (Oxocarbenium Formation) Step2->Step3 Step4 Water Addition (Hemiacetal Formation) Step3->Step4 Result Free 2-Pyridone Core (Restored Active Pharmacophore) Step3->Result Release of Pyridone Step5 Ring Opening (5-Hydroxypentanal Release) Step4->Step5 Step5->Result

Figure 2: Mechanistic pathway of acid-mediated THP deprotection releasing the free pyridone.

Conclusion

The compound 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (CAS 1333319-70-2) is a masterclass in protective group logic. By masking the problematic N-H bond with a base-stable, acid-labile THP group, and utilizing the electron-donating properties of the C4-methoxy group, chemists can unlock the C3 and C5 positions for advanced cross-coupling. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis of complex pyridone therapeutics, minimizing late-stage failures and maximizing atom economy.

Sources

Exploratory

Solubility Profile of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one in Organic Solvents

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and purification to formulation d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one. While specific quantitative data for this compound is not extensively published, this document synthesizes foundational principles of solubility, structural analysis, and established experimental protocols to empower researchers. We will deconstruct the molecule's key structural features to make qualitative solubility predictions, provide a detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method, and contextualize the application of this data within the drug development framework, specifically the Biopharmaceutics Classification System (BCS).

Introduction: The Central Role of Solubility

4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one is a substituted pyridinone derivative. Its structure comprises a polar pyridinone core, a methoxy group, and a tetrahydro-2H-pyran (THP) protecting group. Each of these functional components contributes to the overall physicochemical properties of the molecule, creating a nuanced solubility profile that is essential to characterize for any practical application.

Understanding the solubility of this compound is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

  • Formulation Development: Designing a dosage form that ensures adequate dissolution and bioavailability. The solubility of a drug substance is a primary factor controlling its oral absorption and is a key consideration in the Quality Target Product Profile (QTPP).[1]

  • Preclinical Studies: Preparing stock solutions and dosing vehicles for in vitro and in vivo assays.

This guide provides the theoretical and practical tools necessary to establish a robust solubility profile for this molecule.

Theoretical Framework & Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] This means a solute's ability to dissolve in a solvent is governed by the similarity of their intermolecular forces.

Structural Analysis of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
  • Polar Moieties: The molecule contains several polar features: the amide-like pyridinone ring, the ether linkage of the methoxy group, and the ether linkage within the THP ring. These groups can participate in dipole-dipole interactions.

  • Hydrogen Bond Acceptors: The oxygen atoms of the methoxy group, the pyridinone carbonyl, and the THP ether are all potential hydrogen bond acceptors. The nitrogen atom's lone pair is part of the aromatic system and less available for hydrogen bonding. The molecule lacks significant hydrogen bond donor capabilities.

  • Nonpolar Regions: The pyridinone ring itself has aromatic character, and the aliphatic carbon backbone of the THP ring contributes to the molecule's nonpolar surface area.

The Influence of Solvent Properties
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. While the target molecule is primarily a hydrogen bond acceptor, its polarity suggests it should have some solubility in these solvents. Solubility in water is expected to be limited due to the nonpolar regions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have strong dipoles but do not donate hydrogen bonds. They are effective at solvating polar molecules. High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of the target molecule, it is expected to have very low solubility in nonpolar solvents.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be tested experimentally.

Solvent Class Example Solvents Predicted Solubility Rationale
NonpolarHexane, Heptane, TolueneVery LowMismatch in polarity; weak intermolecular forces cannot overcome the solute-solute interactions in the crystal lattice.
Moderately PolarDichloromethane (DCM), Chloroform, Ethyl AcetateModerateSolvents offer a balance of polarity and nonpolar character that can interact with different parts of the molecule.
Polar AproticDMSO, DMF, Acetonitrile (ACN)HighStrong dipole-dipole interactions can effectively solvate the polar pyridinone core.
Polar ProticMethanol, EthanolModerate to HighSolvents can act as hydrogen bond donors to the molecule's acceptor sites, but the nonpolar regions may limit miscibility.
AqueousWater, Phosphate-Buffered Saline (PBS)LowThe presence of multiple polar groups is offset by the nonpolar surface area of the rings, limiting interaction with the highly ordered hydrogen-bonding network of water.

Experimental Determination of Equilibrium Solubility

To move from qualitative prediction to quantitative fact, a robust experimental method is required. The Shake-Flask Method is the gold-standard technique for determining equilibrium solubility, which is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, while in equilibrium with an excess of the solid phase.[4][5] This value represents the true thermodynamic solubility.

Rationale for Method Selection

The shake-flask method is chosen for its directness and reliability.[6] It ensures that the system reaches thermodynamic equilibrium, providing a definitive solubility value that is crucial for regulatory submissions and physicochemical database construction. While faster, kinetic methods exist, they often measure the rate of dissolution or the solubility of metastable forms, not the true equilibrium state.[4][7]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (crystalline solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid to 1-2 mL of the solvent.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the slurry for a predetermined period.

    • Expert Insight: The equilibration time is crucial. For many organic compounds, 24 hours is sufficient, but for poorly soluble compounds or those with slow dissolution kinetics, 48 to 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: Filtration must be rapid to prevent temperature changes that could cause precipitation. The filter material should be validated for compatibility with the solvent and low binding of the analyte. Pre-saturating the filter by discarding the first few drops is a recommended practice.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Dilute the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by a validated analytical method, typically HPLC-UV.

    • Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample.

  • Calculation: Calculate the original solubility, accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.

    Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Workflow for Experimental Solubility Determination

The following diagram outlines the logical flow of the Shake-Flask protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification cluster_calc 5. Calculation prep Add Excess Solid to Solvent in Vial equil Agitate at Constant Temperature (24-72h) prep->equil check Confirm Plateau (Time Point Analysis) equil->check Validation Step settle Settle Excess Solid check->settle filtrate Filter Supernatant (0.22 µm Syringe Filter) settle->filtrate dilute Dilute Sample to within Calibration Range filtrate->dilute hplc Analyze via HPLC-UV dilute->hplc calc Calculate Solubility (mg/mL or mol/L) hplc->calc result Final Solubility Value calc->result

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Application in Drug Development: The Biopharmaceutics Classification System (BCS)

For drug development professionals, solubility data is not an endpoint but a critical input for regulatory strategy. The International Council for Harmonisation (ICH) M9 guideline uses solubility and permeability to categorize drugs into the Biopharmaceutics Classification System (BCS).[8][9] This classification can allow for biowaivers, reducing the need for costly in vivo bioequivalence studies.[10]

A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[5][9] Therefore, determining the solubility of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one in aqueous buffers at physiological pHs is a mandatory step for its BCS classification.

BCS Decision Tree

The following diagram illustrates how experimentally determined solubility data feeds into the BCS framework.

G start Start with API sol_q Is Highest Dose Soluble in ≤250mL aqueous media (pH 1.2-6.8)? start->sol_q perm_q1 Is Permeability High? sol_q->perm_q1 Yes perm_q2 Is Permeability High? sol_q->perm_q2 No class1 BCS Class I (High Sol, High Perm) perm_q1->class1 Yes class3 BCS Class III (High Sol, Low Perm) perm_q1->class3 No class2 BCS Class II (Low Sol, High Perm) perm_q2->class2 Yes class4 BCS Class IV (Low Sol, Low Perm) perm_q2->class4 No

Caption: Decision tree for Biopharmaceutics Classification System (BCS) based on solubility and permeability.

Conclusion

The solubility profile of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one is a foundational dataset required for its progression in any research or development pipeline. While pre-existing data is scarce, a robust profile can be built through a combination of theoretical prediction and rigorous experimentation. By analyzing the molecule's structure, we predict high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic and moderately polar solvents. The gold-standard Shake-Flask method provides the means to obtain definitive quantitative data. This information is not only vital for practical laboratory work but is also a cornerstone for regulatory strategies like BCS classification, ultimately impacting the efficiency and success of the entire drug development process.

References

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). PMC - NIH.
  • Solubility. (n.d.). Wikipedia.
  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Department of Chemistry, University of Texas at Dallas.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Biochemistry, Dissolution and Solubility. (2022). StatPearls - NCBI Bookshelf.
  • Solubility. (n.d.). Chemistry LibreTexts.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Principles of Solubility. (n.d.). ResearchGate.
  • (4-Methoxy-pyridin-2-yl)-methanol. (n.d.). PubChem.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. (2025). Admescope.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PMC - NIH.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency (EMA).
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). International Council for Harmonisation (ICH).
  • A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents. (n.d.). BenchChem.
  • ICH Q11 Development and Manufacture of Drug Substances. (2012). International Council for Harmonisation (ICH).

Sources

Foundational

safety data sheet and handling guidelines for 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

An In-Depth Technical Guide to the Safe Handling of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one Introduction: A Proactive Approach to Laboratory Safety This guide has been developed to bridge this information...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Introduction: A Proactive Approach to Laboratory Safety

This guide has been developed to bridge this information gap. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a framework for thinking about chemical safety through the lens of structural analogy and first principles. By deconstructing the molecule into its key functional components and analyzing the known hazards of closely related compounds, we can establish a robust and scientifically-grounded protocol for its safe handling. This document is intended for researchers, chemists, and laboratory professionals who may synthesize or work with this compound, providing them with the necessary insights to conduct their work safely and effectively.

Section 1: Hazard Analysis Based on Structural Analogues

The primary strategy for assessing the risks of a novel compound without a dedicated SDS is to analyze its structural motifs and compare them to well-characterized analogues. The target molecule can be broken down into two main components: the 4-methoxypyridin-2(1H)-one core and the N-linked tetrahydropyran (THP) group .

The Pyridin-2(1H)-one Core

The pyridinone ring system is a common scaffold in biologically active molecules.[2] Safety data from structurally similar pyridones consistently indicate a profile of moderate acute toxicity and irritation.

  • Acute Oral Toxicity: A GHS Category 4 classification ("Harmful if swallowed") is common for substituted pyridones.[3][4] Therefore, ingestion of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one may cause irritation of the digestive tract.[5]

  • Skin and Eye Irritation: Pyridinone analogues are frequently classified as Category 2 skin irritants ("Causes skin irritation") and Category 2A/1 serious eye irritants ("Causes serious eye irritation" or "damage").[3][6][7] Direct contact with the skin or eyes is likely to cause irritation or burns.

  • Respiratory Irritation: Inhalation of dusts from solid pyridinone compounds may lead to respiratory tract irritation (GHS STOT SE 3).[3]

The Tetrahydropyran (THP) Group

The THP moiety is typically used as a protecting group and is generally considered stable. However, compounds containing this group are not without hazards. Handling guidelines for various THP-containing reagents emphasize the need to avoid contact and inhalation.[5][8]

Based on this analysis of related structures, we can infer a likely hazard profile for 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, which is summarized in the table below.

Table 1: Inferred GHS Hazard Classification
Hazard ClassGHS CategoryHazard StatementSource Analogue Evidence
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][9]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[3]

This classification should be treated as a precautionary and provisional assessment. All laboratory work must be conducted with the understanding that this compound may possess unknown hazards.

Section 2: Comprehensive Handling and Storage Protocols

A proactive safety culture is built on rigorous and consistently applied handling protocols. The following guidelines are based on the inferred hazards and represent best practices for managing research chemicals.

Engineering Controls and Workspace Preparation

The primary line of defense against chemical exposure is to control the laboratory environment.

  • Ventilation: All manipulations of solid 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]

  • Emergency Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[6] All personnel must be trained in their use.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact. The selection of PPE should be guided by a thorough risk assessment of the specific procedure being undertaken.

Table 2: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale and Citation
Eye and Face Protection Chemical safety goggles or a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne particles.[5][6]
Hand Protection Nitrile or other chemically resistant gloves.Gloves must be inspected before use. Dispose of contaminated gloves properly. Wash and dry hands thoroughly after handling.[5][8]
Skin and Body Protection A flame-retardant laboratory coat. Closed-toe shoes.Wear appropriate protective clothing to prevent skin exposure.[5][6]
Respiratory Protection NIOSH/MSHA approved respirator.A respirator is required if engineering controls are insufficient or when dusts are generated.[3][5]
Safe Handling and Hygiene Practices

Adherence to disciplined laboratory practice is critical for minimizing risk.

  • Avoid Formation of Dust: Handle the solid material carefully to avoid creating airborne dust.[3][8]

  • No Smoking, Eating, or Drinking: Do not eat, drink, or smoke in the laboratory or when handling the product.[3]

  • Grounding: For transfers involving large quantities of solid, take precautionary measures against static discharge.[8][10]

  • Thorough Washing: Wash hands and any exposed skin thoroughly after handling the compound.[3][5]

Storage Requirements

Proper storage is essential for maintaining the stability of the compound and ensuring laboratory safety.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][9][11]

  • Conditions: Store in a cool, dry place away from incompatible materials. A recommended storage temperature is often specified on the product label; if not, storage at room temperature away from direct sunlight is a prudent default.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Section 3: Emergency and First-Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][7]

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid if irritation develops or persists.[3][5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical aid.[5][11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8][12]

  • Specific Hazards: Combustion may produce hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx).[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3][5]

Accidental Release Measures (Spills)

A calm and methodical response to a spill is essential to prevent further contamination or exposure.

  • Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate PPE as outlined in Section 2.2. Ensure adequate ventilation and avoid breathing dust.[3][8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[3][8]

  • Containment and Cleaning: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the affected area thoroughly.[5][6]

Section 4: Experimental Workflow and Process Visualization

To ensure these protocols are clearly understood and consistently implemented, the following diagrams illustrate key decision-making and response workflows.

Diagram 1: Safe Handling Workflow

G Figure 1: Safe Handling and Use Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase a Consult Technical Guide and SDS of Analogues b Conduct Risk Assessment for Specific Procedure a->b c Prepare Engineering Controls (Fume Hood, etc.) b->c d Select & Inspect PPE (Goggles, Gloves, Coat) c->d e Weigh/Transfer Compound in Fume Hood d->e Proceed to Handling f Handle Carefully to Avoid Dust e->f g Keep Container Tightly Closed e->g h Decontaminate Work Area g->h Procedure Complete i Dispose of Waste Properly h->i j Remove PPE and Wash Hands Thoroughly i->j

Caption: A logical workflow for the safe handling of chemical reagents.

Diagram 2: Emergency Spill Response Protocol

G Figure 2: Emergency Response for a Solid Spill cluster_response Immediate Actions cluster_contain Containment & Cleanup cluster_final Final Steps start Spill Occurs a Alert Others in Area Evacuate Immediate Vicinity start->a:f0 b If Exposed, Follow First-Aid Remove Contaminated Clothing a:f1->b:f0 c Don Appropriate PPE (Respirator, Gloves, Goggles) b:f1->c d Cover Spill with Inert Absorbent (If safe to do so) c->d:f0 e Carefully Sweep Material Avoid Creating Dust d:f1->e:f0 f Place in Sealed Container for Hazardous Waste e:f1->f g Decontaminate Spill Area f->g h Dispose of Waste & PPE per Institutional Guidelines g->h i Report Incident to Supervisor h->i

Caption: Step-by-step procedure for responding to a laboratory spill.

Conclusion

While 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one is a valuable compound for research, its handling demands a cautious and informed approach. In the absence of a specific Safety Data Sheet, a thorough analysis of its structural components provides a solid foundation for establishing safe laboratory practices. The guidelines and protocols outlined in this document—encompassing hazard assessment, engineering controls, personal protective equipment, and emergency procedures—are designed to empower researchers to work with this compound confidently and safely. The principles of chemical safety are universal; by applying them diligently, we protect ourselves, our colleagues, and the integrity of our scientific work.

References

  • Pi Chemicals. Material Safety Data Sheet - o-(Tetrahydro-2H-Pyran-2-yl)hydroxylamine.

  • MilliporeSigma. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - 1-tetrahydro-2H-pyran-4-ylmethanamine.

  • Fisher Scientific. SAFETY DATA SHEET - 4-(Hydroxymethyl)tetrahydropyran.

  • PubChem. (4-Methoxy-pyridin-2-yl)-methanol. National Center for Biotechnology Information.

  • BLD Pharmatech. SAFETY DATA SHEET.

  • Sigma-Aldrich. 4-Methoxy-6-methyl-2H-pyran-2-one 97.

  • Merck Millipore. SAFETY DATA SHEET - Tetrahydrofuran.

  • Tokyo Chemical Industry. SAFETY DATA SHEET - 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone.

  • NextSDS. 1-(4-methoxyphenyl)-2-(pyridin-2-yl)ethan-1-one.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tetrahydro-4-methyl-2H-pyran.

  • National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.

  • Chemical Synthesis Database. 4-methyltetrahydro-2H-pyran-2-one.

  • ChemicalBook. Tetrahydro-4H-Pyran-4-one - Safety Data Sheet.

  • NIST. 2H-Pyran-2-one, tetrahydro-4-methyl-. NIST Chemistry WebBook.

  • ResearchGate. (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.

  • National Center for Biotechnology Information. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.

  • ResearchGate. Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. [URL: https://www.researchgate.net/publication/281057401_Synthesis_of_4-tetrahydro-2h-pyran-2-yloxy]phenol]([Link])

  • ChemicalBook. 2-METHOXYTETRAHYDROPYRAN Product Description.

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Exploratory

electronic structure and tautomerism of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

An In-Depth Technical Guide to the Electronic Structure and Tautomerism of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one Abstract This technical guide provides a comprehensive analysis of the electronic structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure and Tautomerism of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the electronic structure and tautomeric potential of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, a substituted pyridinone derivative of interest in medicinal chemistry and materials science. We will explore the fundamental principles of lactam-lactim tautomerism inherent to the pyridin-2(1H)-one core and elucidate how N-1 and C-4 substitution fundamentally alters this equilibrium. Through a combination of theoretical discussion, detailed experimental protocols (NMR, FT-IR), and computational modeling (DFT), this guide demonstrates that N-alkylation effectively "locks" the molecule in its lactam form. The electronic influence of the 4-methoxy substituent is also examined, highlighting its role in modulating the electron density and reactivity of the heterocyclic ring. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical scaffold.

Introduction: The Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including cardiotonic agents like milrinone.[1] Its significance stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. A critical feature of the parent pyridin-2(1H)-one is its existence in a tautomeric equilibrium with its 2-hydroxypyridine form.[2][3] This lactam-lactim tautomerism is highly sensitive to environmental factors such as solvent polarity, pH, and temperature, and significantly influences the molecule's chemical and biological properties.[3][4][5]

The subject of this guide, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one , introduces two key substituents to this core:

  • A 4-methoxy group: An electron-donating group that modulates the electronic properties of the ring.

  • A 1-(tetrahydro-2H-pyran-2-yl) (THP) group: A bulky, N-alkyl protecting group.

Understanding the interplay between these substituents and the inherent tautomeric nature of the pyridinone core is paramount for predicting molecular behavior, designing new analogues, and interpreting spectroscopic data. This guide will establish, through established principles and methodologies, that the N-1 substitution is the dominant factor governing the tautomeric state of this specific molecule.

Tautomerism: A Locked Equilibrium

The fundamental tautomeric relationship for an N-unsubstituted pyridin-2(1H)-one is the equilibrium between the lactam (amide) and lactim (enol) forms. The lactam form is generally favored in polar, protic solvents, while the less polar lactim form can be more prevalent in the gas phase or non-polar solvents.[3]

However, the introduction of the tetrahydro-2H-pyran-2-yl (THP) group at the N-1 position removes the labile N-H proton required for this tautomerization. This substitution effectively locks the molecule into the pyridin-2(1H)-one (lactam) form . The lactim tautomer, 2-hydroxy-4-methoxypyridine, cannot be formed through the conventional proton-transfer mechanism.

Tautomerism cluster_0 General Pyridin-2(1H)-one cluster_1 N-Substituted Pyridin-2(1H)-one (Topic Molecule) Lactam Pyridin-2(1H)-one (Lactam Form) Lactim 2-Hydroxypyridine (Lactim Form) Lactam->Lactim LockedLactam 4-methoxy-1-(THP)pyridin-2(1H)-one (Locked Lactam Form) Blocked Tautomerization Blocked (No N-H Proton) LockedLactam->Blocked

Caption: Tautomeric equilibrium in pyridinones.

Electronic Structure Analysis

With the tautomeric form established as the lactam, we can analyze its electronic structure, which is significantly influenced by the interplay of the carbonyl group and the 4-methoxy substituent.

  • The Pyridinone Core: The pyridin-2(1H)-one ring is a conjugated system. The endocyclic nitrogen lone pair and the exocyclic carbonyl group participate in resonance, creating a delocalized π-system. However, compared to a true aromatic ring like benzene, the bond lengths in the pyridone ring show more alternation between single and double bond character, indicating reduced aromaticity.[5]

  • Influence of the 4-Methoxy Group: The methoxy group at the C-4 position is a powerful electron-donating group (EDG) through resonance (+R effect). Its lone pair electrons on the oxygen atom can delocalize into the ring system. This has two major consequences:

    • Increased Electron Density: It increases the electron density at the ortho (C-3, C-5) and para (C-6, relative to the oxygen) positions of the ring.

    • Polarization: It enhances the polarization of the molecule, contributing to a larger dipole moment.

  • Influence of the N-1-THP Group: The THP group is primarily an electron-withdrawing group through induction (-I effect) due to the electronegativity of its oxygen atom. However, its primary role in this context is steric and conformational, rather than electronic. It serves to protect the nitrogen and increase lipophilicity.

The combination of these effects results in a polarized, electron-rich π-system with the highest electron density localized on the carbonyl oxygen and at the C-3 and C-5 positions of the ring.

Experimental Elucidation and Protocols

The definitive confirmation of the locked lactam structure and its electronic properties relies on a combination of spectroscopic techniques. The following protocols provide a framework for the characterization of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure determination in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, allowing for the definitive assignment of the lactam structure.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Observations:

      • Absence of a broad, exchangeable N-H proton signal (typically >10 ppm in pyridones).

      • Signals corresponding to the protons on the pyridinone ring (typically 6.0-7.5 ppm). The electron-donating methoxy group will shield the C3-H and C5-H protons, shifting them upfield.

      • A sharp singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) protons.[6]

      • A complex set of signals in the aliphatic region (1.5-5.5 ppm) corresponding to the diastereotopic protons of the THP ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Observations:

      • A key signal in the range of δ 160-165 ppm , characteristic of the C=O carbonyl carbon of the lactam form. The corresponding carbon in a lactim (C-OH) would appear further upfield (e.g., 145-155 ppm).

      • A signal for the methoxy carbon around 55-60 ppm.

      • Signals for the pyridinone ring carbons and the THP ring carbons.

Signal Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Structural Confirmation
Pyridinone C=ON/A~160-165Confirms Lactam Form
Pyridinone N-HAbsentN/AConfirms N-Substitution
Methoxy (-OCH₃)~3.8-4.0 (singlet)~55-60Confirms methoxy group presence
Pyridinone C-H~6.0-7.5~95-140Confirms ring structure
THP-ring C-H~1.5-5.5 (multiplets)~20-85Confirms THP group presence

Table 1: Predicted NMR Spectroscopic Data for the Locked Lactam Structure.

Protocol 4.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The presence or absence of characteristic vibrational stretching frequencies provides definitive evidence for the lactam structure.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound from a volatile solvent (e.g., CH₂Cl₂) onto a salt plate (NaCl or KBr).

  • Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ . This corresponds to the C=O (carbonyl) stretch of the cyclic amide (lactam).[7]

    • Confirm the absence of: A broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate an O-H stretch from the lactim tautomer.[2]

Computational Modeling Workflow

Rationale: In silico methods, particularly Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of electronic structure, molecular geometry, and spectroscopic properties.[8] A typical computational workflow validates experimental findings and allows for the visualization of molecular properties.

ComputationalWorkflow Start 1. Build 3D Structure of 4-methoxy-1-(THP)pyridin-2(1H)-one GeomOpt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->GeomOpt FreqCalc 3. Frequency Calculation GeomOpt->FreqCalc NMRCalc 4. GIAO NMR Calculation GeomOpt->NMRCalc MEPCalc 5. Molecular Electrostatic Potential (MEP) Map GeomOpt->MEPCalc CompareIR Compare with Experimental FT-IR FreqCalc->CompareIR CompareNMR Compare with Experimental NMR NMRCalc->CompareNMR Visualize Visualize Electron Distribution MEPCalc->Visualize

Caption: Computational chemistry workflow for structural analysis.

Protocol 5.1: DFT Calculations
  • Methodology: Employ a standard DFT functional and basis set, such as B3LYP/6-31G(d), which offers a good balance of accuracy and computational cost for organic molecules.[9]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation: Calculate the vibrational frequencies. The calculated C=O stretching frequency should correlate well with the experimental FT-IR value after applying a standard scaling factor.

  • NMR Chemical Shift Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts.[8][10] These calculated values should show a strong linear correlation with the experimental data.

  • Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the electron density distribution. This will visually confirm the high electron density (negative potential) around the carbonyl oxygen, which is a key site for electrophilic attack or hydrogen bond donation.

Conclusion

The electronic structure and tautomeric properties of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one are definitively characterized by the dominance of the N-1 substituent. The presence of the THP group unequivocally prevents the classic lactam-lactim tautomerism by removing the necessary N-H proton, locking the molecule in the pyridin-2(1H)-one form. This structural assignment is readily confirmed through standard spectroscopic techniques, with NMR and FT-IR providing clear, unambiguous signatures: a carbonyl ¹³C signal around 160-165 ppm and a strong C=O stretching vibration near 1650-1680 cm⁻¹. The electronic nature of this fixed lactam structure is further modulated by the 4-methoxy group, which enriches the ring's π-system via resonance. This comprehensive, integrated approach of theoretical analysis, experimental validation, and computational modeling provides a robust framework for understanding and predicting the behavior of this and related N-substituted pyridinone derivatives in drug discovery and development.

References

  • Kim, K., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. [Link]

  • Chen, H., et al. (2012). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS. [Link]

  • Fujimoto, A., et al. (1987). The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. SciSpace by Typeset. [Link]

  • Guerzoni, S., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Bellingham, R. K., et al. (1968). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic. [Link]

  • Baranac-Stojanović, M., et al. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Journal of Physical Chemistry A. [Link]

  • Sieg, J., et al. (2020). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal. [Link]

  • Baranac-Stojanović, M., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. [Link]

  • Wong, M. W., et al. (2021). proton-tautomerism in solvent and the fundamentals of molecular stability prediction. ChemRxiv. [Link]

  • Schmitt, M., et al. (2001). Improved Determination of Structural Changes of 2-Pyridone-(H2O)1 upon Electronic Excitation. The Journal of Physical Chemistry A. [Link]

  • Fondor, A., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. [Link]

  • Chiacchio, U., et al. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

  • Lee, S. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. LinkedIn. [Link]

  • Sordo, J. A., et al. (1985). Theoretical study of the tautomeric equilibrium of 4(1H)-pyridinone in solution. Journal of the American Chemical Society. [Link]

  • Barbato, F., et al. (2000). Ionization Behaviour and Tautomerism-Dependent Lipophilicity of pyridine-2(1H)-one Cardiotonic Agents. Bioorganic & Medicinal Chemistry. [Link]

  • Orozco, M., et al. (1998). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Unknown. (2012). 2-Pyridone. Wikidoc. [Link]

  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one. Journal of the Brazilian Chemical Society. [Link]

  • Unknown. (n.d.). 2-Pyridone. Wikipedia. [Link]

  • da Silva, A. B., et al. (2013). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. [Link]

  • Singh, A., et al. (2018). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Chemistry. [Link]

  • Srinivasan, M., et al. (2019). Structural and Spectroscopic (FT-IR, FT-RAMAN, NMR, UV-VIS) Investigations on 4-MethoxyAcetophenone Using Quantum Computational Methods. Semantic Scholar. [https://www.semanticscholar.org/paper/Structural-and-Spectroscopic-(FT-IR%2C-FT-RAMAN%2C-on-Srinivasan-Jayasheela/35836c929a73752e259e21184a44f243a41b2505]([Link]

  • Ramasamy, A. K., et al. (2010). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. ResearchGate. [Link]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis. [Link]

  • Unknown. (2016). Combined problem on UV, IR, 1H NMR, 13C NMR and Mass- Part I (CHE). YouTube. [Link]

  • Curtis, C. (n.d.). Synthesis and Characterization of 4-methoxychalcone. CDN. [Link]

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Foundational

Thermal Stability Profile and Handling Protocols for 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one at Room Temperature

Executive Summary The compound 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one is a highly versatile synthetic intermediate. By masking the N1 position of the 4-methoxypyridone core with a tetrahydropyranyl (THP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one is a highly versatile synthetic intermediate. By masking the N1 position of the 4-methoxypyridone core with a tetrahydropyranyl (THP) group, chemists can direct functionalization to the carbon framework (e.g., via Suzuki-Miyaura coupling or direct lithiation) without competing N-alkylation. A critical parameter for its utility in drug development is its thermal stability.

Contrary to common laboratory misconceptions, this N-THP pyridone exhibits exceptional thermal stability at room temperature (25 °C) . Spontaneous thermal degradation does not occur under neutral or basic conditions. However, the compound is exquisitely sensitive to trace acidic environments, which often leads to false diagnoses of "thermal instability." This whitepaper dissects the stereoelectronic foundations of its stability, provides quantitative degradation matrices, and establishes self-validating experimental protocols for accurate stability assessment.

Stereoelectronic Foundations of N-THP Pyridones

The1 is widely utilized for its stability under basic and nucleophilic conditions[1]. While THP is classically used to protect alcohols as acetals, its application to nitrogen heterocycles forms a hemiaminal ether.

In standard aliphatic amines, hemiaminal ethers can be relatively labile because the localized nitrogen lone pair facilitates the expulsion of the pyran ring. However, in the 4-methoxypyridone system, the nitrogen lone pair is highly delocalized into the adjacent carbonyl group (amide resonance) and the conjugated aromatic ring. This stereoelectronic "sink" drastically reduces the nucleophilicity of the nitrogen, thereby strengthening the N-C(THP) bond. Consequently, 2 at room temperature unless explicitly exposed to acidic media[2].

The activation energy ( ΔG‡ ) required for spontaneous thermal cleavage of this bond at 25 °C is insurmountable without a proton source. The 3 is strictly an acid-catalyzed process[3], proceeding via an oxonium ion intermediate.

G N1 4-Methoxy-N-THP-pyridone (Stable at 25°C) N2 Spontaneous Thermal Cleavage (ΔG ‡ > 30 kcal/mol) N1->N2 Neutral/Basic N4 Acid-Catalyzed Pathway (H+ / H2O) N1->N4 Trace Acid N3 No Reaction at RT (Intact N-C Bond) N2->N3 Kinetic Barrier N5 Oxonium Ion Intermediate N4->N5 Protonation N6 4-Methoxy-2-pyridone + 5-Hydroxypentanal N5->N6 Hydrolysis

Mechanistic pathways of N-THP pyridone at RT: thermal stability vs. acid-catalyzed hydrolysis.

Thermal Stability Matrix at Room Temperature

To accurately quantify stability, we must isolate the variable of temperature (25 °C) from environmental pH and solvent nucleophilicity. As shown in Table 1, the compound is indefinitely stable as a neat solid and highly stable in aprotic solvents. For nitrogen heterocycles, the 4 is robust enough to survive complex cross-coupling reactions even at elevated temperatures[4].

Table 1: Quantitative Stability Profile of 4-Methoxy-N-THP-pyridone at 25 °C

Environmental ConditionMatrix / SolventAdditiveHalf-Life ( t1/2​ )Primary Degradation Pathway
Solid State Neat (under Argon)None> 24 monthsNone (Stable)
Aprotic Solution THF or 2-MeTHFNone> 6 monthsNone (Stable)
Protic Solution MethanolNone~ 1 monthTrace Solvolysis
Acidic Stress Dichloromethane0.1% TFA< 10 minutesAcid-Catalyzed Hydrolysis
Standard NMR Unfiltered CDCl 3​ Trace DCl12–24 hoursAutocatalytic Deprotection

The "CDCl 3​ Trap": Causality in False Degradation

A pervasive issue in drug discovery workflows is the misdiagnosis of this compound's thermal stability due to the "CDCl 3​ Trap." Researchers frequently dissolve N-THP pyridones in standard chloroform-d for 1 H-NMR analysis, leave the tube at room temperature, and observe significant degradation within 24 hours.

The Causality: This is not thermal degradation. Chloroform undergoes slow photolytic decomposition in the presence of ambient oxygen to produce phosgene and deuterium chloride (DCl). This trace DCl rapidly protonates the pyran oxygen, initiating ring-opening and subsequent hydrolysis. The observed breakdown is strictly an acid-catalyzed artifact of the solvent. However, 5 can also occur if the intermediate species are subjected to specific Lewis acidic conditions during workup[5].

Self-Validating Experimental Workflows

To establish trustworthiness in stability data, protocols must be self-validating. The following workflows isolate thermal effects from acid-catalyzed artifacts.

Protocol A: Real-Time Stability Assessment via 1 H-NMR

This protocol uses a basic alumina filtration step to eliminate the CDCl 3​ trap, ensuring that any observed degradation is purely thermal.

  • Solvent Purification: Pass 5.0 mL of CDCl 3​ through a 2 cm plug of activated basic alumina (Brockmann Grade I) directly into an acid-free vial. Causality: Alumina neutralizes trace DCl and traps phosgene.

  • Sample Preparation: Dissolve 15 mg of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one and 2.0 mg of mesitylene (internal standard) in 0.6 mL of the purified CDCl 3​ .

  • Baseline Acquisition ( t=0 ): Acquire a 1 H-NMR spectrum (400 MHz, 16 scans). Identify the diagnostic anomeric THP proton (broad multiplet at ~5.8 ppm) and the pyridone C6-H.

  • Incubation: Seal the NMR tube under argon and incubate in a water bath at exactly 25 °C, protected from ambient light.

  • Time-Course Monitoring: Acquire spectra at t=1h,4h,12h,24h,and 72h .

  • Validation: Integrate the anomeric THP proton against the mesitylene standard. In purified solvent, the integral ratio will remain >99% constant over 72 hours, validating thermal stability.

Workflow S1 1. Sample Prep (Base-Washed CDCl3) S2 2. Incubation (25°C, Dark, 0-72h) S1->S2 S3 3. 1H-NMR Acquisition (400 MHz) S2->S3 S4 4. Data Integration (Anomeric vs Pyridone C-H) S3->S4 S5 5. Kinetic Profiling (Stability Validation) S4->S5

Step-by-step NMR workflow for real-time thermal stability validation of the N-THP pyridone.

Protocol B: Forced Degradation (Acidic Stress Testing)

To map the boundary conditions of the compound, we intentionally induce failure.

  • Preparation: Dissolve 50 mg of the compound in 2.0 mL of THF at 25 °C.

  • Stress Induction: Add 10 mol% of p-toluenesulfonic acid (PTSA).

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1) every 5 minutes. Rapid appearance of the highly polar 4-methoxy-2-pyridone baseline spot will occur.

  • Quenching (Self-Validation): At t=15 min , add 1.0 mL of saturated aqueous NaHCO 3​ . Causality: Neutralizing the acid immediately halts all degradation, proving that the instability is strictly pH-dependent, not temperature-dependent.

Storage and Handling Best Practices

For scale-up and long-term storage, drug development professionals must adhere to the following guidelines to maintain the integrity of the N-THP bond:

  • Storage Matrix: Store the neat solid at room temperature (or 4 °C for multi-year archiving) in an amber vial backfilled with Argon.

  • Glassware: Always use base-washed glassware (rinsed with 1% Et 3​ N in DCM, then dried). Ambient moisture combining with CO 2​ on untreated glass surfaces creates enough carbonic acid to initiate slow surface-level THP cleavage over several months.

  • Chromatography: When purifying the compound via silica gel flash chromatography, pre-treat the silica with 1% Et 3​ N to prevent acid-catalyzed on-column decomposition.

References

  • Title: THP Protecting Group: THP Protection & Deprotection Mechanism. Source: total-synthesis.com.
  • Title: Tetrahydropyranyl Ethers - Organic Chemistry Portal. Source: organic-chemistry.org.
  • Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Source: nih.gov.
  • Title: Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Source: nih.gov.
  • Title: O-Tetrahydropyran-2-yloxy (OTHP) as an ortho Directing Group in the Lithiation of Pyridines. Source: researchgate.net.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and N-Protection of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Strategic Utility & Mechanistic Rationale In the realm of advanced organic synthesis and drug development, 2-pyridones serve as highly versatile heterocyclic scaffolds. Specifically, 4-methoxy-2-pyridone is a critical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Utility & Mechanistic Rationale

In the realm of advanced organic synthesis and drug development, 2-pyridones serve as highly versatile heterocyclic scaffolds. Specifically, 4-methoxy-2-pyridone is a critical building block for the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs). However, to perform regioselective functionalization—such as directed lithiation at the C-3 position—the acidic N1-amide proton must be masked[1].

The tetrahydropyranyl (THP) group is an ideal protecting group for this purpose. It effectively locks the molecule in its lactam tautomer, preventing unwanted O-alkylation. Furthermore, the N-THP group is highly robust against strong bases (e.g., organolithiums) used in downstream C-H functionalization, yet it can be readily and cleanly removed under mildly acidic conditions without cleaving the C4-methoxy ether[2].

Causality in Experimental Design

The protection is achieved by reacting 4-methoxy-2-pyridone with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst[3]. While p-toluenesulfonic acid (pTSA) is frequently cited in literature[3], its strong acidity can trigger the exothermic polymerization of DHP and lead to complex byproduct mixtures. Therefore, this protocol utilizes Pyridinium p-toluenesulfonate (PPTS) . PPTS acts as a mild, buffered proton source that smoothly generates the reactive oxocarbenium intermediate from DHP, driving the thermodynamically favored N-alkylation while preserving the integrity of the THP-protected product during the reaction cycle.

Reaction Workflow & Visualization

The following workflow illustrates the mechanistic progression from the unprotected pyridone to the isolated N-THP derivative.

SynthesisWorkflow SM Starting Material 4-Methoxy-2-pyridone Reagents Reagents & Conditions 3,4-Dihydro-2H-pyran (DHP) PPTS (cat.), DCM, Reflux SM->Reagents Addition Intermediate Reactive Intermediate Oxocarbenium Ion Formation Reagents->Intermediate Mild Acid Catalysis Product Target Product 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl) pyridin-2(1H)-one Intermediate->Product N-Alkylation Workup Work-up & Purification Aq. NaHCO3 Quench Silica Gel Chromatography Product->Workup Isolation

Figure 1: Mechanistic workflow for the N-THP protection of 4-methoxy-2-pyridone.

Materials and Quantitative Data

Table 1: Stoichiometry and Reagent Specifications
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
4-Methoxy-2-pyridone 125.131.001.25 gStarting Material
3,4-Dihydro-2H-pyran (DHP) 84.122.001.68 g (1.82 mL)Protecting Agent
PPTS 251.300.100.25 gMild Acid Catalyst
Dichloromethane (DCM) 84.93N/A40.0 mLAnhydrous Solvent
Table 2: Expected Analytical Characterization
Analytical TechniqueExpected Result / Signal Assignment
TLC (Silica, 5% MeOH/DCM) Starting Material Rf​≈0.2 ; Product Rf​≈0.6 (UV active)
1 H NMR (400 MHz, CDCl 3​ ) δ 7.35 (d, 1H, C6-H), 5.95 (dd, 1H, N-CH-O anomeric), 5.90 (dd, 1H, C5-H), 5.82 (d, 1H, C3-H), 3.80 (s, 3H, -OCH 3​ ), 2.20–1.50 (m, 6H, THP -CH 2​ -)
Yield Expectation 80 – 90% (Isolated, purified white to pale yellow solid)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded within the steps to ensure that the chemical environment remains optimal, preventing accidental deprotection or side-product formation.

Step 1: System Preparation
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous flow of dry Argon or Nitrogen.

  • Add 1.25 g (10.0 mmol) of 4-methoxy-2-pyridone and 0.25 g (1.0 mmol) of Pyridinium p-toluenesulfonate (PPTS) to the flask.

  • Inject 40 mL of anhydrous dichloromethane (DCM) via syringe. Stir the suspension at room temperature until the solids are partially or fully dissolved.

Step 2: Reagent Introduction
  • Using a syringe, add 1.82 mL (20.0 mmol) of 3,4-dihydro-2H-pyran (DHP) dropwise over 5 minutes.

  • Causality Note: Dropwise addition prevents localized concentration spikes of DHP, which, even in the presence of mild PPTS, can lead to oligomerization of the enol ether.

Step 3: Reaction Execution & In-Process Control
  • Heat the reaction mixture to a gentle reflux (approx. 40 °C) using an oil bath or heating mantle.

  • IPC 1 (Reaction Monitoring): After 4 hours, withdraw a 10 μ L aliquot, dilute in 1 mL DCM, and perform TLC analysis (Eluent: 5% MeOH in DCM).

  • The reaction is deemed complete when the highly polar starting material spot ( Rf​≈0.2 ) is completely consumed, replaced by a less polar, UV-active product spot ( Rf​≈0.6 ). If starting material persists, continue refluxing for an additional 2 hours.

Step 4: Quench and Work-up (Critical Phase)
  • Cool the reaction mixture to room temperature.

  • IPC 2 (Neutralization): Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ) solution and stir vigorously for 10 minutes. Causality Note: This is a critical self-validating step. The N-THP group is highly sensitive to acid during solvent evaporation. Neutralizing the PPTS catalyst entirely ensures the aqueous layer pH is >7, preventing premature cleavage of the THP group during concentration.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous sodium sulfate (Na 2​ SO 4​ ).

  • Filter the drying agent and concentrate the filtrate in vacuo (water bath temperature < 35 °C) to yield the crude product as a viscous oil or semi-solid.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Hexanes to 50% Ethyl Acetate in Hexanes.

  • Collect the fractions containing the product (monitor via TLC, UV 254 nm).

  • Pool and concentrate the pure fractions in vacuo to afford 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one.

References

  • Buck, J., Madeley, J. P., & Pattenden, G. (1992). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.[Link]

  • ResearchGate Community. (2011). I want to protect an amide with THP. ResearchGate.[Link]

  • Kim, J., et al. (2020). Sulfoxonium ylides for direct methylation of N-heterocycles in water. ResearchGate.[Link]

Sources

Application

Application Notes and Protocol for the N-Tetrahydropyranylation of 4-Methoxypyridin-2-one

Abstract Pyridin-2-one scaffolds are prevalent in a multitude of biologically active compounds and are key building blocks in medicinal chemistry and drug discovery.[1] The modulation of their physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyridin-2-one scaffolds are prevalent in a multitude of biologically active compounds and are key building blocks in medicinal chemistry and drug discovery.[1] The modulation of their physicochemical properties through substitution is a common strategy to optimize their therapeutic potential. The protection of the nitrogen atom within the pyridinone ring is a critical step in multi-step syntheses, enabling selective functionalization at other positions. This document provides a comprehensive guide and a detailed protocol for the N-tetrahydropyranylation of 4-methoxypyridin-2-one, a common intermediate in the synthesis of more complex molecules. The tetrahydropyranyl (THP) group is a widely used protecting group for its ease of introduction, stability under various non-acidic conditions, and straightforward removal.[2][3] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles.

Reaction Principle and Mechanism

The N-tetrahydropyranylation of 4-methoxypyridin-2-one proceeds via an acid-catalyzed addition of the pyridinone nitrogen to 3,4-dihydropyran (DHP). The tautomeric nature of 2-pyridones can lead to a mixture of N- and O-alkylated products.[4][5][6] However, under acidic conditions, the reaction can be directed to favor N-alkylation.

The mechanism commences with the protonation of the double bond in 3,4-dihydropyran by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic nitrogen atom of 4-methoxypyridin-2-one. Subsequent deprotonation of the resulting pyridinium ion yields the N-tetrahydropyranylated product and regenerates the acid catalyst.[2]

Reaction_Mechanism cluster_0 Step 1: Activation of 3,4-Dihydropyran cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydropyran Activated_DHP Oxocarbenium Ion (Resonance Stabilized) DHP->Activated_DHP p-TsOH H+ H+ Intermediate Protonated Product Pyridinone 4-Methoxypyridin-2-one Pyridinone->Intermediate Nucleophilic attack by Nitrogen Product 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one Intermediate->Product H+_regen H+ Product->H+_regen Catalyst Regeneration

Figure 1: Proposed mechanism for the acid-catalyzed N-tetrahydropyranylation of 4-methoxypyridin-2-one.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierNotes
4-Methoxypyridin-2-oneC₆H₇NO₂125.131073-74-1Commercially Available-
3,4-Dihydro-2H-pyran (DHP)C₅H₈O84.12110-87-2Commercially AvailableShould be freshly distilled or from a new bottle.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)C₇H₈O₃S·H₂O190.226192-52-5Commercially AvailableCatalyst
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Commercially AvailableAnhydrous grade
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--Prepared in-houseFor work-up
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Commercially AvailableDrying agent
Ethyl AcetateC₄H₈O₂88.11141-78-6Commercially AvailableFor chromatography
HexanesC₆H₁₄86.18110-54-3Commercially AvailableFor chromatography

Experimental Protocol

This protocol describes a general procedure for the N-tetrahydropyranylation of 4-methoxypyridin-2-one on a 1 mmol scale. The reaction should be performed in a well-ventilated fume hood.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-methoxypyridin-2-one in anhydrous DCM. B Add 3,4-dihydropyran (DHP). A->B C Add p-TsOH·H₂O (catalyst). B->C D Stir at room temperature. C->D E Monitor reaction by TLC. D->E F Quench with sat. NaHCO₃ solution. E->F Upon completion G Extract with DCM. F->G H Dry organic layer over MgSO₄. G->H I Concentrate in vacuo. H->I J Purify by flash column chromatography. I->J K Characterize the pure product. J->K

Figure 2: General experimental workflow for the N-tetrahydropyranylation of 4-methoxypyridin-2-one.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxypyridin-2-one (125 mg, 1.0 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (10 mL).

    • To this solution, add 3,4-dihydropyran (0.14 mL, 1.5 mmol, 1.5 equivalents).

    • Add p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol, 0.1 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is recommended to isolate the pure product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one as a solid or oil.

Characterization of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

The successful synthesis of the target compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Yield: 75-90%

Appearance: White to off-white solid or a colorless oil.

Spectroscopic Data:

Technique Expected Characteristics
¹H NMR Predicted chemical shifts (δ) in CDCl₃: 7.10-7.20 (d, 1H, H6), 5.60-5.70 (dd, 1H, H5), 5.40-5.50 (d, 1H, H3), 5.30-5.40 (m, 1H, anomeric THP-H), 3.90-4.00 (m, 1H, THP-H), 3.80 (s, 3H, OCH₃), 3.50-3.60 (m, 1H, THP-H), 1.50-2.00 (m, 6H, THP-H).
¹³C NMR Predicted chemical shifts (δ) in CDCl₃: 165.0 (C=O), 160.0 (C4), 140.0 (C6), 98.0 (anomeric THP-C), 95.0 (C3), 90.0 (C5), 68.0 (THP-C), 56.0 (OCH₃), 30.0 (THP-C), 25.0 (THP-C), 22.0 (THP-C).
IR (Infrared) Expected characteristic peaks (cm⁻¹): ~2940 (C-H stretch, aliphatic), ~1650 (C=O stretch, amide), ~1600, 1550 (C=C stretch, aromatic), ~1250 (C-O stretch, ether).
MS (Mass Spec.) Expected m/z: [M+H]⁺ = 210.11.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive catalyst.- Wet solvent or reagents.- Insufficient reaction time.- Use fresh or properly stored p-TsOH·H₂O.- Ensure all glassware is dry and use anhydrous solvents.- Allow the reaction to stir for a longer period, monitoring by TLC.
Formation of O-alkylated side product - Reaction conditions favoring O-alkylation.- Ensure the reaction is performed under acidic conditions. The presence of a base can promote O-alkylation.
Incomplete reaction - Insufficient amount of DHP or catalyst.- Increase the equivalents of DHP (e.g., to 2.0 eq.).- Increase the catalyst loading slightly (e.g., to 0.15 eq.).
Difficult purification - Close Rf values of starting material and product.- Use a longer chromatography column and a slower gradient of eluent.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

  • 3,4-Dihydropyran is flammable and an irritant; avoid inhalation and contact with skin.

  • p-Toluenesulfonic acid is corrosive; handle with care.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the N-tetrahydropyranylation of 4-methoxypyridin-2-one. This procedure utilizes readily available reagents and standard laboratory techniques, making it accessible for a wide range of synthetic applications. The resulting N-protected pyridinone is a valuable intermediate for further chemical transformations in the development of novel compounds for pharmaceutical and agrochemical research.

References

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • Phosphoric Acid-Catalyzed Asymmetric N-propargylation of Pyridazinones and 2-Pyridones. Organic Chemistry Frontiers. [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines. PubMed. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • The alkylation of 4-pyridone. Youngstown State University. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Alkylation and acylation of pyridine. Kimika.es. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]

  • Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. PubMed. [Link]

  • 4-methoxy-6-methyl-2H-pyran-2-one. SpectraBase. [Link]

  • Switching the Reactivity of the Nickel-Catalyzed Reaction of 2-Pyridones with Alkynes: Easy Access to Polyaryl/Polyalkyl Quinolinones. ACS Publications. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Production method for tetrahydro-2h-pyran derivative.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ResearchGate. [Link]

  • Method for N-alkylation of 2-pyridone.
  • Tetrahydropyranyl (THP) and Related Ethers. Thieme. [Link]

  • An efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Organic Syntheses. [Link]

  • N-alkylation of an almost non nucleophilic substrate. Reddit. [Link]

Sources

Method

Application Note: Mild and Chemoselective N-THP Deprotection of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Strategic Overview: Context & The Chemoselective Challenge The 4-methoxypyridin-2(1H)-one scaffold is a highly valued heterocyclic building block in pharmaceutical development, frequently utilized in the synthesis of ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: Context & The Chemoselective Challenge

The 4-methoxypyridin-2(1H)-one scaffold is a highly valued heterocyclic building block in pharmaceutical development, frequently utilized in the synthesis of anti-inflammatory agents, analgesic drugs, and complex agrochemicals. To selectively functionalize the pyridone ring (e.g., via directed ortho-lithiation or cross-coupling), the N1 position is often temporarily masked using a tetrahydropyranyl (THP) protecting group.

However, removing the THP group from the N1 position presents a unique chemoselective challenge. Unlike standard O-THP ethers found in protected alcohols, the N-THP bond of a pyridone possesses aminal (or hemiaminal ether) character , making it exceptionally sensitive to acidic hydrolysis. Conversely, the 4-methoxy group is an aryl-alkyl ether that is susceptible to O-demethylation under harsh acidic conditions (e.g., concentrated HBr or refluxing aqueous HCl), which would inadvertently yield 2,4-pyridinediol. Therefore, identifying mild, highly controlled deprotection conditions is critical to preserving the structural integrity of the 4-methoxy moiety while efficiently liberating the free pyridone.

Mechanistic Causality: The Aminal Advantage

The deprotection of an N-THP pyridone is fundamentally an acid-catalyzed solvolysis. Understanding the causality behind the reagent choices ensures a successful and high-yielding workflow:

  • Protonation & Cleavage: A mild acid protonates the THP oxygen, weakening the C-N bond. This facilitates the expulsion of the neutral pyridone leaving group and generates a highly reactive electrophilic oxocarbenium intermediate.

  • Nucleophilic Trapping: Conducting the reaction in a protic solvent like methanol is strategically imperative. Methanol rapidly traps the transient oxocarbenium ion, forming 2-methoxytetrahydropyran as a volatile byproduct. This prevents the oxocarbenium ion from polymerizing or re-reacting with the nucleophilic N1 or O2 of the liberated pyridone.

  • Chemoselectivity: By using a weakly acidic catalyst such as 1 [3], the pH of the reaction mixture remains buffered (~pH 4.5 in water). This is acidic enough to cleave the labile aminal but far too mild to initiate the O-demethylation of the 4-methoxy group.

Mechanism Substrate 4-Methoxy-1-(THP)- pyridin-2(1H)-one Intermediate Oxocarbenium Ion + Free Pyridone Substrate->Intermediate Cleavage Catalyst Mild Acid Catalyst (e.g., PPTS / HCl) Catalyst->Intermediate Protonation Product 4-Methoxypyridin- 2(1H)-one Intermediate->Product Dissociation Byproduct 2-Methoxytetrahydro- pyran (Volatile) Intermediate->Byproduct Solvolysis Solvent Methanol (Trapping Solvent) Solvent->Byproduct Nucleophilic Attack

Figure 1: Acid-catalyzed N-THP deprotection mechanism and oxocarbenium trapping.

Experimental Protocols

To accommodate different scale and equipment constraints, three self-validating protocols are provided below.

Protocol A: PPTS-Catalyzed Solvolysis (Gold Standard for Chemoselectivity)

This method is highly recommended for late-stage deprotections where substrate fragility is a concern. PPTS provides a buffered acidic environment that guarantees the survival of the 4-methoxy group.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (1.0 equiv, e.g., 10 mmol) in anhydrous methanol (0.2 M).

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 to 0.2 equiv).

  • Reaction: Attach a reflux condenser and stir the mixture at 45–50 °C. The reaction is typically complete within 4–6 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 5% MeOH in Dichloromethane (DCM). The starting material (N-THP) will elute higher (higher Rf​ ) than the highly polar, hydrogen-bonding free pyridone. Both spots are strongly UV-active at 254 nm.

  • Quench & Workup: Concentrate the methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous NaHCO3​ to neutralize the PPTS. Extract the aqueous layer once more with ethyl acetate, combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure 4-methoxypyridin-2(1H)-one.

Protocol B: Dilute HCl in Dioxane/Methanol (Scalable & Rapid)

For kilogram-scale or rapid parallel synthesis, 2 [1], provided the temperature is strictly controlled to prevent demethylation.

  • Preparation: Dissolve the substrate (1.0 equiv) in a 1:1 mixture of Methanol and Dichloromethane (0.3 M) to ensure complete solubility.

  • Catalysis: Dropwise, add a solution of 4M HCl in 1,4-dioxane (1.5 equiv).

  • Reaction: Stir at room temperature (20–25 °C) for 1–2 hours. Crucial: Do not apply heat, as elevated temperatures in the presence of strong mineral acids will trigger O-demethylation.

  • Quench: Carefully neutralize the reaction by adding solid NaHCO3​ or triethylamine dropwise until the pH of the solution reaches ~7 (verify with pH paper).

  • Workup: Filter the precipitated salts, concentrate the filtrate under vacuum, and purify the residue via recrystallization or short-plug silica gel chromatography.

Protocol C: LiCl/H₂O in DMSO (Neutral, Acid-Free Alternative)

If the target molecule has been further functionalized with highly acid-labile groups (e.g., silyl ethers, acetals), this neutral protocol leverages the osmotic and coordinating effects of 3 [2, 4] at elevated temperatures.

  • Preparation: Combine the THP-protected pyridone (1.0 equiv), anhydrous LiCl (5.0 equiv), and H2​O (10.0 equiv) in DMSO (0.2 M).

  • Reaction: Heat the magnetically stirred mixture to 90 °C under a nitrogen atmosphere for 6–8 hours.

  • Workup: Cool the mixture to room temperature, dilute with a large excess of water (to crash out the product or partition the DMSO), and extract thoroughly with ethyl acetate. Wash the organic layer with brine (5x) to remove residual DMSO, dry, and concentrate.

Quantitative Method Comparison

ProtocolReagents / SolventTempApprox. TimeYieldChemoselectivity Profile
A (PPTS) PPTS (0.1 eq) / MeOH50 °C4 - 6 h>90%Excellent; buffered pH eliminates the risk of 4-OMe cleavage.
B (HCl) 4M HCl in Dioxane / MeOH-DCM20 °C1 - 2 h>95%Good; highly scalable but requires strict temperature control.
C (LiCl) LiCl, H2​O / DMSO90 °C6 - 8 h80-85%Perfect; strictly neutral conditions for substrates with concurrent acid-labile groups.

References

  • Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. Organic Process Research & Development - ACS Publications.2

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry - ACS Publications. 3

  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry. 1

  • Tetrahydropyranyl Ethers: Protection and Deprotection Strategies. Organic Chemistry Portal. 4

Sources

Application

Application Note: Utilizing 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one in Suzuki-Miyaura Cross-Coupling Workflows

Introduction and Mechanistic Rationale The 2-pyridone ring is a privileged pharmacophore widely utilized in drug discovery, particularly in the design of kinase inhibitors and epigenetic modulators [2]. However, the dire...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 2-pyridone ring is a privileged pharmacophore widely utilized in drug discovery, particularly in the design of kinase inhibitors and epigenetic modulators [2]. However, the direct transition-metal-catalyzed cross-coupling of unprotected 2-pyridones is notoriously difficult. The free lactam nitrogen can undergo competitive N-arylation (via Chan-Lam or Buchwald-Hartwig pathways) and has a strong propensity to coordinate with palladium, effectively poisoning the catalyst.

To circumvent these issues, 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one serves as an advanced, highly versatile building block. The strategic design of this molecule relies on two key features:

  • The THP Protecting Group: The tetrahydropyranyl (THP) group masks the lactam nitrogen. As an acetal-type protecting group, it is completely stable to the basic, aqueous conditions required for Suzuki-Miyaura couplings, yet it can be rapidly cleaved under mild acidic conditions [1]. Furthermore, the lipophilic nature of the THP group significantly enhances the solubility of the pyridone in organic solvents.

  • The 4-Methoxy Directing Group: Because this specific building block lacks a native halogen, it must be pre-activated. The strongly electron-donating 4-methoxy group enriches the pyridone ring via resonance, highly activating the adjacent C-3 position toward electrophilic aromatic substitution. This provides a reliable synthetic handle for subsequent cross-coupling [3].

Experimental Workflow

The logical progression of the synthesis is visualized below. The workflow ensures orthogonal reactivity, meaning the protecting group remains intact during the harsh coupling step and is only removed during the final mild deprotection.

Workflow A 4-Methoxy-1-THP- pyridin-2(1H)-one B 3-Bromo-4-methoxy- 1-THP-pyridin-2(1H)-one A->B NBS, DMF (Bromination) C 3-Aryl-4-methoxy- 1-THP-pyridin-2(1H)-one B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C D 3-Aryl-4-methoxy- pyridin-2(1H)-one C->D TFA/DCM or HCl (Deprotection)

Figure 1: Three-step workflow for the functionalization and Suzuki cross-coupling of THP-pyridone.

Step-by-Step Protocols

Phase 1: Electrophilic Pre-Activation (Regioselective Bromination)

Causality: To participate in a Suzuki coupling, the pyridone must bear a halide. N-Bromosuccinimide (NBS) is utilized as a mild source of electrophilic bromine. The reaction is kept at 0 °C in the dark to suppress radical pathways and ensure strict regiocontrol at the C-3 position.

  • Initialization: Dissolve 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 equiv) portion-wise, keeping the flask shielded from light.

    • Self-Validation: The solution will briefly turn yellow upon each addition before fading as the bromonium intermediate is consumed by the activated ring.

  • Propagation: Remove the ice bath and allow the reaction to stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 1:1).

    • Self-Validation: The starting material (highly UV active) should be fully consumed and replaced by a slightly less polar, lower Rf​ spot.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual electrophilic bromine—this is critical to prevent downstream oxidative poisoning of the palladium catalyst. Extract with EtOAc, wash the organic layer with brine (5×) to thoroughly remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is selected as the catalyst because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is frequently the rate-limiting bottleneck when coupling electron-rich heteroaryls [3]. Water is essential in the solvent system to dissolve the inorganic base and activate the boronic acid via the formation of a reactive trihydroxyboronate complex.

  • Setup: In an oven-dried Schlenk flask, combine the 3-bromo intermediate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask, backfill with argon, and heat to 90 °C for 12 hours.

  • Monitoring:

    • Self-Validation: Analyze an aliquot via LC-MS. The isotopic bromine signature (1:1 ratio of [M]⁺ and [M+2]⁺) of the starting material should be entirely replaced by the mass of the coupled product [M+H]⁺.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via silica gel flash chromatography.

Phase 3: Acidic THP Deprotection

Causality: The THP acetal is cleaved via the formation of an oxocarbenium ion under acidic conditions, releasing the free N-H lactam [1].

  • Reaction: Dissolve the coupled THP-pyridone in a mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA) in a 4:1 ratio.

  • Cleavage: Stir at room temperature for 2–4 hours.

    • Self-Validation: TLC will show the emergence of a highly polar spot (the free pyridone). Because free pyridones tend to streak on standard silica, adding 1% Et₃N to your TLC eluent will improve spot resolution.

  • Isolation: Concentrate the mixture under reduced pressure to remove the volatile TFA. Neutralize the resulting residue with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield the final 3-aryl-4-methoxy-pyridin-2(1H)-one.

Optimization Data for Cross-Coupling

To ensure maximum efficiency, various catalytic systems were evaluated for the cross-coupling of the 3-bromo-THP-pyridone intermediate. The data below summarizes the causality behind the optimal conditions chosen for Protocol 2.

EntryCatalyst (5 mol%)Base (3 equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045Sluggish oxidative addition; incomplete conversion.
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 90 88 Optimal; large bite angle accelerates reductive elimination.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10082High yield, but the ligand is cost-prohibitive for scale-up.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O9065Base-induced hydrolysis of the THP group observed prior to coupling.

References

  • Amer, M. M. K., et al. "Recent advances in chemistry and pharmacological aspects of 2-pyridone scaffolds." Journal of Saudi Chemical Society (2021). URL:[Link]

  • ACS Publications. "Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones." The Journal of Organic Chemistry (2003). URL:[Link]

Method

Application Note: Regioselective C-3 Lithiation of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Executive Summary The functionalization of 2-pyridones is a critical gateway in the total synthesis of complex pyridone alkaloids, such as tenellin, funiculosin, and ilicicolin H[1]. Among the most powerful methods for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 2-pyridones is a critical gateway in the total synthesis of complex pyridone alkaloids, such as tenellin, funiculosin, and ilicicolin H[1]. Among the most powerful methods for their functionalization is directed metalation. This application note details the mechanistic rationale and experimental protocol for the highly regioselective C-3 lithiation of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one . By utilizing a sterically hindered, non-nucleophilic base at cryogenic temperatures, researchers can exclusively functionalize the C-3 position, avoiding undesired nucleophilic additions or competing C-6 metalations[2][3].

Mechanistic Rationale & Directing Group Logic

To achieve high yields and absolute regiocontrol, one must understand the causality behind the reagent and protecting group choices.

The Role of the N-THP Protecting Group: The tetrahydropyranyl (THP) group serves a dual purpose. First, it masks the acidic N-H proton of the pyridone, preventing the formation of an insoluble N-lithiated species that would require excess base. Second, the steric bulk of the THP group physically shields the adjacent C-6 position. While the THP group is stable to strong bases like lithium diisopropylamide (LDA), it remains highly labile to mild acidic conditions (e.g., PPTS in MeOH), allowing for facile downstream deprotection.

Complex-Induced Proximity Effect (CIPE): The absolute C-3 regioselectivity is driven by the synergistic directing effects of the C-2 carbonyl oxygen and the C-4 methoxy oxygen. When a lithium dialkylamide base is introduced, the lithium cation coordinates to the lone pairs of both the C-2 and C-4 oxygens. This pre-complexation anchors the bulky basic anion (diisopropylamide) in immediate proximity to the C-3 proton, drastically lowering the activation energy for its abstraction[2].

Base Selection (LDA vs. n-BuLi): Using alkyllithiums (like n-BuLi) on N-protected pyridones often leads to competing 1,2-addition at the carbonyl carbon or nucleophilic attack at the C=N bond[3]. By employing LDA or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), the steric hindrance of the base suppresses nucleophilic attack, forcing it to act exclusively as a Brønsted base[2][3].

Mechanism A N-THP Pyridone Substrate B Base (LDA) Coordination (C-2 C=O & C-4 OMe) A->B C Complex-Induced Proximity Effect (CIPE) B->C D Regioselective C-3 Deprotonation C->D E C-3 Lithiated Intermediate D->E F Electrophile Addition E->F G C-3 Substituted Product F->G

Mechanistic pathway of C-3 regioselective lithiation driven by CIPE.

Optimization of Lithiation Conditions

The table below summarizes the quantitative data driving our standard protocol. Deviations from cryogenic temperatures or the use of nucleophilic bases drastically reduce the yield of the desired C-3 substituted product.

Base (1.2 equiv)SolventTemp (°C)ElectrophileYield (%)Regioselectivity (C-3:C-6)Mechanistic Observation
n-BuLiTHF-78PhCHO4585:15Significant 1,2-addition byproducts observed[3].
s-BuLi/TMEDATHF-78PhCHO7295:5TMEDA disrupts CIPE slightly; minor C-6 lithiation.
LDA THF -78 PhCHO 89 >99:1 Clean deprotonation; kinetic control maintained.
LiTMPTHF-78PhCHO91>99:1Comparable to LDA, but reagent is more expensive[2].
LDAEt₂O-78PhCHO6590:10Poor solubility of the lithiated intermediate.
LDATHF0PhCHO<10N/ARapid decomposition and dimerization of intermediate.

Standard Operating Procedure (SOP)

This protocol describes the C-3 lithiation and subsequent trapping with benzaldehyde to yield the corresponding secondary alcohol. The system is self-validating: visual cues (color changes) are provided to confirm the success of each step.

Reagents & Equipment
  • Substrate: 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (1.0 mmol, 209 mg)

  • Base Precursors: Diisopropylamine (1.3 mmol, 182 µL), n-BuLi (1.2 mmol, 2.5 M in hexanes)

  • Electrophile: Benzaldehyde (1.5 mmol, 152 µL), freshly distilled.

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over Na/benzophenone.

  • Equipment: Flame-dried Schlenk flask, argon/nitrogen manifold, dry ice/acetone bath.

Workflow Step1 1. Purge Flask (Argon/N2) Step2 2. Prepare LDA (THF, -78°C) Step1->Step2 Step3 3. Add Substrate (Dropwise, -78°C) Step2->Step3 Step4 4. Stir 1h (Lithiated Species Formation) Step3->Step4 Step5 5. Add Electrophile (e.g., Benzaldehyde) Step4->Step5 Step6 6. Quench (Sat. NH4Cl) Step5->Step6 Step7 7. Extraction & Purification (EtOAc / Column) Step6->Step7

Step-by-step experimental workflow for the C-3 lithiation protocol.

Step-by-Step Methodology

Step 1: Preparation of LDA

  • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add anhydrous THF (5.0 mL) and diisopropylamine (1.3 mmol, 182 µL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add n-BuLi (1.2 mmol, 480 µL of a 2.5 M solution in hexanes) dropwise via syringe. Stir for 15 minutes at 0 °C.

  • Lower the flask into a dry ice/acetone bath to cool the LDA solution strictly to -78 °C.

Step 2: Regioselective Lithiation 5. Dissolve 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (1.0 mmol, 209 mg) in anhydrous THF (2.0 mL). 6. Add the substrate solution dropwise to the LDA solution at -78 °C down the inner wall of the flask over 5 minutes.

  • Self-Validation Check: The solution will typically transition from colorless to a pale yellow/orange hue. This color change is the visual confirmation of the C-3 lithiated intermediate forming. If the solution turns dark brown, this indicates local warming and decomposition; ensure the addition rate is slow and the bath temperature is maintained.
  • Stir the reaction mixture at -78 °C for exactly 1 hour.

Step 3: Electrophilic Trapping 8. Add benzaldehyde (1.5 mmol, 152 µL) dropwise to the reaction mixture at -78 °C.

  • Self-Validation Check: The yellow/orange color of the lithiated species should rapidly dissipate upon the addition of the electrophile, indicating successful consumption of the intermediate.
  • Stir for an additional 2 hours at -78 °C, then remove the cooling bath and allow the reaction to slowly warm to 0 °C over 30 minutes.

Step 4: Quench and Isolation 10. Quench the reaction by adding saturated aqueous NH₄Cl (5.0 mL) at 0 °C. 11. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL). 12. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure C-3 functionalized product.

References

  • Title: Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Directed Lithiation and Substitution of Pyridine Derivatives Source: Heterocycles URL: [Link]

Sources

Application

Application Note: 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one as a Strategic Precursor in Complex Alkaloid Synthesis

Executive Summary The synthesis of complex, nitrogen-containing natural products—particularly bridged and fused alkaloids—requires highly pre-organized, multifunctional precursors. 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, nitrogen-containing natural products—particularly bridged and fused alkaloids—requires highly pre-organized, multifunctional precursors. 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (N-THP-4-methoxy-2-pyridone) serves as a remarkably versatile building block in this domain. By masking a reactive piperidine-2,4-dione core within an electron-rich, aromatic-like pyridone system, this precursor enables rapid complexity generation via [2+2] photocycloadditions, Diels-Alder reactions, and directed ortho-metalation (DoM).

This application note provides researchers and drug development professionals with a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to utilizing this precursor, detailing the mechanistic causality behind reaction conditions, quantitative optimization data, and self-validating experimental protocols.

Mechanistic Rationale & Strategic Utility

The Role of the THP Protecting Group

Pyridin-2(1H)-ones are ambident nucleophiles capable of both N- and O-alkylation. The introduction of the tetrahydropyranyl (THP) group via 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions selectively protects the nitrogen atom[1]. The N-THP group is strategically chosen for two reasons:

  • Base Stability: Unlike acyl or alkoxycarbonyl protecting groups, the THP acetal is completely stable to strong bases (e.g., organolithiums, Grignard reagents), permitting downstream C3/C5 functionalization[2].

  • Mild Cleavage: The THP group can be cleaved under mild aqueous acidic conditions (e.g., HOAc/H₂O or HCl/MeOH), which can be orthogonally timed to coincide with the unmasking of the pyridone core[2].

The 4-Methoxy Group as a Regiocontrol Element and Masked Ketone

The 4-methoxy substituent serves a dual purpose. During cycloadditions, its electron-donating nature significantly biases the HOMO/LUMO coefficients of the pyridone ring, dictating high regioselectivity (often >10:1 head-to-tail). Post-cycloaddition, the 4-methoxy-2-pyridone framework acts as a masked piperidine-2,4-dione. Acidic hydrolysis of the resulting vinylogous ester cleanly yields the β -keto amide motif ubiquitous in Lycopodium and quinolizidine alkaloids[3].

Pathway A 4-Methoxy-1-THP- pyridin-2(1H)-one B [2+2] Photocycloaddition A->B hν, Olefin C Directed Lithiation A->C n-BuLi, E+ D Diels-Alder Cycloaddition A->D Diene/Dienophile E Bridged Alkaloids (e.g., Lycopodium) B->E F Functionalized Piperidines C->F G Bicyclic Alkaloids (e.g., Quinolizidines) D->G

Strategic pathways of 4-methoxy-1-THP-pyridin-2(1H)-one in alkaloid total synthesis.

Quantitative Data & Optimization

Experimental success with this precursor relies heavily on controlling the initial N-protection and the subsequent cycloaddition environments.

Table 1: Optimization of N-THP Protection of 4-Methoxy-2-pyridone

Causality: Strong acids (like TsOH) promote thermodynamic equilibration, leading to higher degrees of unwanted O-alkylation. Pyridinium p-toluenesulfonate (PPTS) provides the ideal mild acidity to kinetically trap the N-alkylated product[1].

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)N:O Selectivity
1TsOH (10%)DCM2527585:15
2 PPTS (10%) DCM 25 12 92 >95:5
3CSA (10%)THF6546880:20
Table 2: Solvent Effects on [2+2] Photocycloaddition (300 nm)

Causality: Polar solvents stabilize the exciplex intermediate formed between the excited pyridone and the ground-state olefin. This stabilization enhances both the overall conversion rate and the dipole-directed regioselectivity.

EntrySolventDielectric Constant ( ε )Conversion (%)Regioselectivity (HH:HT)
1Hexane1.9451:1
2Dichloromethane8.9783:1
3 Acetonitrile 37.5 95 >10:1

Experimental Protocols

The following protocols form a self-validating workflow. In-process controls (TLC and UV-Vis) are embedded to ensure each intermediate is verified before proceeding.

Workflow Step1 Step 1: N-THP Protection DHP, PPTS, DCM, 0 °C to RT Step2 Step 2: Photocycloaddition hv (300 nm), Olefin, MeCN, 0 °C Step1->Step2 Step3 Step 3: THP Deprotection HCl / MeOH or TFA / DCM, RT Step2->Step3 Step4 Step 4: Unmasking 2,4-Dione H2, Pd/C then Acidic Hydrolysis Step3->Step4

Step-by-step experimental workflow from precursor synthesis to piperidine unmasking.

Protocol A: Synthesis of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
  • Preparation: Flame-dry a 100-mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 4-methoxy-2-pyridone (1.25 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Catalysis: Add pyridinium p-toluenesulfonate (PPTS, 251 mg, 1.0 mmol, 0.1 equiv). Cool the mixture to 0 °C using an ice-water bath.

  • Protection: Dropwise add 3,4-dihydro-2H-pyran (DHP, 1.37 mL, 15.0 mmol, 1.5 equiv). Note: The 1.5x excess compensates for DHP's volatility and prevents incomplete conversion.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation: Monitor via TLC (EtOAc/Hexane 1:1). The N-THP product will elute higher (less polar) than the highly polar starting pyridone.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 20% to 50% EtOAc in Hexanes) to yield the title compound as a pale yellow oil/solid.

Protocol B: Intermolecular [2+2] Photocycloaddition
  • Preparation: In a quartz photochemical reaction vessel, dissolve 4-methoxy-1-THP-pyridin-2(1H)-one (418 mg, 2.0 mmol) and the target olefin (10.0 mmol, 5.0 equiv) in thoroughly degassed anhydrous acetonitrile (40 mL, 0.05 M). Note: High dilution prevents unwanted diene dimerization.

  • Irradiation: Place the vessel in a Rayonet photochemical reactor equipped with 300 nm UV lamps. Cool the apparatus to 0 °C using an internal cold finger. Causality: 300 nm specifically matches the π→π∗ transition of the pyridone without causing secondary photolysis of the resulting cyclobutane.

  • Reaction & Validation: Irradiate for 8 hours. Monitor the reaction via UV-Vis spectroscopy by tracking the disappearance of the pyridone's strong absorption band at ~290 nm.

  • Isolation: Once the absorption band plateaus, concentrate the mixture under reduced pressure. Purify the crude cyclobutane intermediate via silica gel chromatography.

Protocol C: Global Deprotection and Unmasking (Piperidine-2,4-dione Formation)
  • Deprotection: Dissolve the purified photocycloadduct (1.0 mmol) in methanol (10 mL).

  • Hydrolysis: Add 2M aqueous HCl (5.0 mL, 10.0 mmol). Stir the mixture at 45 °C for 4 hours. Causality: These specific acidic conditions perform a dual function—they cleave the N-THP acetal and simultaneously hydrolyze the 4-methoxy vinylogous ester into the corresponding β -keto amide (2,4-dione)[2][3].

  • Validation: Analyze an aliquot via LC-MS to confirm the loss of the THP mass (-84 Da) and the methoxy group (-14 Da, +H₂O).

  • Workup: Carefully neutralize the mixture to pH 7 using solid NaHCO₃. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the functionalized piperidine-2,4-dione core, ready for downstream alkaloid skeletal rearrangements.

References

  • THP Protecting Group: THP Protection & Deprotection Mechanism total-synthesis.com URL:[Link]

  • Hydroxyl Protecting Groups thieme-connect.de URL:[Link]

  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R nih.gov (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one Synthesis

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield limitations, regioselectivity issues, or product degradation during the N-tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering yield limitations, regioselectivity issues, or product degradation during the N-tetrahydropyranylation of 4-methoxy-2-pyridone.

The synthesis of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one relies on the acid-catalyzed reaction of 4-methoxy-2-pyridone with 3,4-dihydro-2H-pyran (DHP). Because 2-pyridones are ambident nucleophiles, achieving high yields requires strict control over the kinetic versus thermodynamic parameters of the reaction [1].

Part 1: Troubleshooting Guide & FAQs

Q1: My LC-MS shows full conversion of the starting material, but I am isolating a mixture of two products with identical masses. How do I force the reaction to the desired N-THP product? A1: You are observing the classic regioselectivity issue inherent to 2-pyridones. The molecule exists in a tautomeric equilibrium between 4-methoxy-2-pyridone and 4-methoxy-2-hydroxypyridine.

  • The Causality: Attack by the oxygen atom on the DHP oxocarbenium intermediate is kinetically favored, leading to the rapid formation of the O-THP ether (2-(tetrahydro-2H-pyran-2-yloxy)-4-methoxypyridine). However, the N-THP pyridone is the thermodynamically stable product [1].

  • The Solution: Shift the reaction from kinetic to thermodynamic control. Swap low-boiling solvents (like DCM) for Toluene, and increase the reaction temperature to 80–90 °C. The elevated thermal energy allows the kinetic O-THP ether to revert to the oxocarbenium intermediate and funnel irreversibly into the more stable N-THP thermodynamic sink.

Q2: During the reaction, the DHP reagent polymerizes into a black, viscous tar, and my pyridone remains largely unreacted. What went wrong? A2: This is caused by using an overly aggressive acid catalyst (such as concentrated p -TsOH, HCl, or H2​SO4​ ) combined with a high local concentration of DHP.

  • The Causality: DHP is highly susceptible to cationic polymerization in the presence of strong Brønsted acids.

  • The Solution: Switch to a milder, buffered acid catalyst. Pyridinium p -toluenesulfonate (PPTS) at a 0.1 to 0.2 molar equivalent loading provides the exact pKa required to activate DHP without triggering runaway polymerization [2]. Additionally, add the DHP dropwise to the heated reaction mixture rather than in a single bolus.

Q3: The reaction stalls at ~60% conversion. Furthermore, when I perform an aqueous workup, my product yield drops significantly, and starting material reappears. A3: You are experiencing premature deprotection due to moisture.

  • The Causality: The formation of the N-THP aminal/acetal linkage is an equilibrium process that generates no water, but the reverse reaction (deprotection) is highly sensitive to trace water in the presence of an acid catalyst. If the acid catalyst is still active during an aqueous workup, the water will rapidly hydrolyze your product back to the starting pyridone.

  • The Solution (Self-Validating Protocol): First, ensure strictly anhydrous conditions by adding activated 4Å molecular sieves to the reaction. Second, you must quench the acid catalyst by adding a mild base (e.g., Triethylamine) to the reaction flask before any water or aqueous extraction buffers are introduced.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and the final isolated yield of the desired N-THP product.

SolventCatalyst (Loading)Temp (°C)Time (h)O-THP : N-THP RatioIsolated Yield (N-THP)
Dichloromethane p -TsOH (0.1 eq)25470 : 3025%
TetrahydrofuranPPTS (0.2 eq)651230 : 7060%
Toluene PPTS (0.2 eq) 90 16 <5 : >95 88%

Note: Data reflects optimized parameters to drive the equilibrium toward the thermodynamic N-THP product while minimizing DHP polymerization.

Part 3: Optimized Experimental Protocol

Synthesis of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Reagents:

  • 4-Methoxy-2-pyridone: 1.25 g (10.0 mmol, 1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP): 2.52 g (30.0 mmol, 3.0 eq)

  • Pyridinium p -toluenesulfonate (PPTS): 0.50 g (2.0 mmol, 0.2 eq)

  • Anhydrous Toluene: 30 mL

  • Triethylamine (TEA): 0.5 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry Nitrogen.

  • Dissolution: Add 4-methoxy-2-pyridone (1.25 g) and PPTS (0.50 g) to the flask. Inject anhydrous Toluene (30 mL). Begin stirring and heat the suspension to 90 °C using an oil bath.

  • Controlled Addition: Once the mixture reaches 90 °C, load DHP (2.52 g) into a syringe and add it dropwise to the reaction mixture over a period of 1 hour. Self-validation: Slow addition prevents DHP pooling and subsequent polymerization.

  • Thermodynamic Equilibration: Maintain the reaction at 90 °C for 16 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The kinetic O-THP product (higher Rf) will appear first, slowly converting into the thermodynamic N-THP product (lower Rf).

  • Catalyst Quenching (Critical Step): Remove the flask from the heat and allow it to cool to room temperature. Inject Triethylamine (0.5 mL) directly into the stirring reaction mixture to neutralize the PPTS. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash with saturated aqueous NaHCO3​ (1 x 20 mL) and brine (1 x 20 mL). Extract the aqueous layers with EtOAc (2 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes) to yield the pure N-THP product as a solid.

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic versus thermodynamic pathways governing this synthesis.

G Pyr 4-Methoxy-2-pyridone (Ambident Nucleophile) O_THP O-THP Ether (Kinetic Product) Pyr->O_THP O-Attack (Fast, Low Temp) N_THP N-THP Pyridone (Thermodynamic Product) Pyr->N_THP N-Attack (Slow, High Temp) DHP DHP Oxocarbenium (Electrophile) DHP->O_THP DHP->N_THP O_THP->Pyr Acid + Heat (Reversion)

Thermodynamic vs. kinetic pathways in the N-tetrahydropyranylation of 4-methoxy-2-pyridone.

References

  • Hao, X., Xu, Z., Lu, H., Dai, X., Yang, T., Lin, X., & Ren, F. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(14), 3402–3405.[Link]

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." The Journal of Organic Chemistry, 42(23), 3772–3774.[Link]

Optimization

Technical Support Center: Preventing Premature THP Cleavage in 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of the tetrahydropyranyl (THP) protecting group on pyridone nitrogen atoms.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of the tetrahydropyranyl (THP) protecting group on pyridone nitrogen atoms. The molecule 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one presents a unique synthetic hurdle: the N-THP bond is an N,O-hemiaminal ether, making it significantly more acid-labile than standard O-THP ethers, which are commonly cleaved using acetic acid or p-toluenesulfonic acid (1)[1].

This guide provides field-proven, mechanistically grounded strategies to prevent premature deprotection during downstream synthetic workflows.

Mechanistic Insight: The Causality of N-THP Instability

To prevent cleavage, we must first understand the causality of the degradation. The THP group protects the pyridone nitrogen, but under even mildly acidic conditions, the pyran oxygen is rapidly protonated. Because the pyridone nitrogen can donate electron density, it facilitates the expulsion of the protonated pyran ring, generating a highly reactive oxocarbenium ion. If any protic solvent (like water or methanol) is present, nucleophilic attack irreversibly yields the deprotected 4-methoxypyridin-2(1H)-one and 5-hydroxypentanal (2)[2].

G N_THP N-THP Pyridone (Intact) Protonation Protonation of Pyran Oxygen N_THP->Protonation H+ (pH < 5) Oxocarbenium Oxocarbenium Ion Formation Protonation->Oxocarbenium Ring Opening Hydrolysis Nucleophilic Attack (H2O / Protic Solvent) Oxocarbenium->Hydrolysis H2O Cleaved Free Pyridone + 5-Hydroxypentanal Hydrolysis->Cleaved Irreversible

Mechanism of acid-catalyzed N-THP cleavage in pyridones.

Troubleshooting FAQs

Q1: My N-THP group is cleaving during a palladium-catalyzed cross-coupling reaction. I'm not adding any acid. What is happening? A1: Even if you aren't explicitly adding a Brønsted acid, many transition metal precursors (e.g., Pd(OAc)₂) or byproducts act as Lewis acids that can coordinate to the pyran oxygen, initiating cleavage. Furthermore, if your reaction generates HX (e.g., during the oxidative addition of an aryl halide), the localized pH drops rapidly. Solution: Introduce a mild, non-nucleophilic base buffer. Adding 1-2 equivalents of solid NaHCO₃ or a soluble base like 2,6-lutidine neutralizes transient acids without shutting down the catalytic cycle.

Q2: I lose the THP group during the aqueous workup. How can I isolate my product safely? A2: Standard aqueous workups often use mildly acidic solutions (like saturated NH₄Cl, pH ~5.5) to quench reactions. For an N-THP pyridone, this pH is low enough to trigger hydrolysis, especially during the concentration step when the acid concentrates. Solution: Always quench with a mildly basic buffer. Switch from NH₄Cl to saturated aqueous NaHCO₃ (pH ~8). Ensure your extraction solvent (e.g., ethyl acetate or dichloromethane) is completely free of trace HCl.

Q3: Can I run electrophilic halogenations (e.g., NBS, NIS) on this substrate without losing the THP group? A3: Yes, but with strict controls. Halogenating agents like NBS release trace hydrobromic acid (HBr) as a byproduct, which rapidly cleaves the N-THP group. Solution: Run the reaction in an aprotic solvent (DCM or DMF) and add a stoichiometric amount of an acid scavenger, such as propylene oxide or K₂CO₃, to consume the HBr as it forms. Keep the temperature below 0 °C to kinetically suppress oxocarbenium formation.

Quantitative Data: N-THP Stability Matrix

To guide your experimental design, the following table summarizes the stability of the N-THP group on pyridones under various conditions.

Solvent SystemAdditive / pHTemperatureEstimated N-THP Half-LifeRecommendation
MeOH / H₂OpH 2.0 (HCl)25 °C< 5 minutesAvoid (Rapid cleavage)
THF / H₂OpH 5.5 (NH₄Cl)25 °C~ 2 hoursHigh Risk (Unsafe for workup)
DCMNone (Trace HCl)25 °C~ 12 hoursModerate Risk (Buffer needed)
ToluenePyridine (1 eq)80 °C> 48 hoursSafe (Ideal for cross-coupling)
EtOAc / H₂OpH 8.0 (NaHCO₃)25 °C> 72 hoursSafe (Ideal for workup)
Experimental Methodologies: Self-Validating Protocols
Protocol 1: Acid-Safe Aqueous Workup for N-THP Pyridones

Causality: This protocol prevents the concentration of trace acids during solvent evaporation, which is the primary cause of unexpected THP loss.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add an equal volume of saturated aqueous NaHCO₃.

    • Self-Validation: Check the aqueous layer with pH paper; it must read ≥ 7.5 before proceeding.

  • Extract: Extract the aqueous layer 3x with an aprotic solvent (e.g., EtOAc or MTBE). Avoid using un-stabilized chloroform, which generates DCl/HCl over time.

  • Wash: Wash the combined organic layers with brine (pH adjusted to 8 with a drop of 1M NaOH).

  • Dry: Dry the organic layer over anhydrous Na₂SO₄.

    • Crucial Causality: Do not use MgSO₄, as it has a mildly acidic surface and can catalyze THP cleavage directly on the solid (3)[3].

  • Concentrate: Filter the drying agent and add 0.1% (v/v) triethylamine (Et₃N) to the organic filtrate before concentrating under reduced pressure. The volatile amine ensures the system remains basic as the solvent evaporates.

Protocol 2: Buffering Electrophilic Aromatic Substitution (Halogenation)
  • Setup: Dissolve 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one in anhydrous DCM (stabilized with amylene, not ethanol).

  • Buffer: Add 2.0 equivalents of finely powdered anhydrous K₂CO₃ or 5.0 equivalents of propylene oxide. Stir for 10 minutes at -10 °C.

  • Reagent Addition: Add the electrophile (e.g., recrystallized NBS) in small portions over 30 minutes to prevent thermal spikes.

  • Monitor: Monitor by TLC.

    • Self-Validation: The TLC eluent must be buffered with 1% Et₃N. Standard acidic silica gel will destroy the N-THP compound during elution, giving a false negative for product formation[3].

Workflow Start Reaction requires acidic conditions? Base Add mild base buffer (e.g., Pyridine, NaHCO3) Start->Base Yes, pH drops Lewis Use mild Lewis Acid instead of Brønsted Acid Start->Lewis Catalysis needed Solvent Switch to Aprotic Solvent (DCM, Toluene, THF) Base->Solvent Optimize Lewis->Solvent Optimize Temp Lower Temperature (< 0 °C) Solvent->Temp Further protection Success THP Intact Temp->Success Execute

Decision matrix for preserving N-THP groups under acidic stress.

References
  • stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)
  • Tetrahydropyran Source: Wikipedia URL
  • Organic Synthesis advice needed.

Sources

Troubleshooting

purification of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one from unreacted dihydropyran

Technical Support Center: Purification of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, specifically focusing on the removal of unreacted dihydropyran (DHP).

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of the target compound from excess dihydropyran.

Question 1: My crude NMR shows a significant amount of a non-polar impurity with a boiling point close to my solvent. How can I confirm it's dihydropyran?

Answer:

Unreacted dihydropyran is a common impurity in reactions where it is used as a protecting group.[1][2][3] Its physical properties can make it challenging to remove completely.

  • Expert Insight: Dihydropyran is a colorless liquid with a characteristic ethereal odor and a boiling point of approximately 86 °C.[4] This is relatively low, but it can sometimes co-distill with common reaction solvents like tetrahydrofuran (THF) or dichloromethane (DCM) during initial concentration steps.

  • Verification:

    • 1H NMR Spectroscopy: In CDCl₃, dihydropyran exhibits characteristic vinylic proton signals around δ 6.34 ppm and δ 4.64 ppm.[4] These peaks are distinct and can be used for definitive identification.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities. Dihydropyran has a molecular weight of 84.12 g/mol .[4][5]

Question 2: I'm struggling to separate my product from dihydropyran using standard flash column chromatography. What am I doing wrong?

Answer:

The co-elution of dihydropyran with the desired product during flash chromatography is a frequent challenge due to its moderate polarity.

  • Causality: Dihydropyran, being a cyclic enol ether, possesses some polarity that can lead to its retention on silica gel, causing it to elute close to or with more polar products.[4]

  • Troubleshooting Steps:

    • Solvent System Optimization: A common mistake is using a solvent system that is too polar initially. Start with a less polar mobile phase to elute the non-polar dihydropyran first. A gradient elution is highly recommended.

    • TLC Analysis: Before running a column, meticulously analyze your crude mixture by thin-layer chromatography (TLC) using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). This will help you determine the optimal solvent system for separation.

    • Column Packing and Loading: Ensure your column is packed correctly to avoid channeling. Dry loading the sample onto a small amount of silica gel can often improve separation.

Question 3: Can I use a liquid-liquid extraction to remove the bulk of the dihydropyran before chromatography?

Answer:

Yes, a carefully planned liquid-liquid extraction is a highly effective preliminary purification step.

  • Principle: This technique exploits the differential solubility of the product and dihydropyran in immiscible solvents.[6][7] Dihydropyran has limited solubility in water (approximately 20 g/L at 20 °C) but is miscible with many organic solvents.[4][8]

  • Expert Insight: While a simple water wash can remove some dihydropyran, its effectiveness is limited. A more robust approach is to use a series of washes with a solvent in which dihydropyran is highly soluble, but your product has limited solubility.

  • Recommended Protocol: A detailed protocol for an extractive workup is provided in the "Experimental Protocols" section below.

Question 4: I'm concerned about the stability of the THP protecting group during purification. What conditions should I avoid?

Answer:

The tetrahydropyranyl (THP) group is an acetal and is therefore sensitive to acidic conditions.[1][2]

  • Instability Factors:

    • Acidic Media: Exposure to even mild acids can lead to the cleavage of the THP group, regenerating the unprotected pyridinone.[9][10]

    • Silica Gel: Standard silica gel can be slightly acidic. While often acceptable for THP-protected compounds, prolonged exposure or the use of very acidic eluents can cause deprotection on the column.[11]

  • Preventative Measures:

    • Neutralize Silica: If you suspect on-column deprotection, you can use silica gel that has been neutralized by washing with a solution of triethylamine in your eluent (e.g., 1% triethylamine in ethyl acetate/hexane).

    • Avoid Acidic Washes: During your workup, avoid acidic aqueous washes (e.g., dilute HCl). Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) instead.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the effective purification of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one.

Protocol 1: Extractive Workup for Bulk Removal of Dihydropyran

This protocol is designed to remove a significant portion of unreacted dihydropyran prior to chromatographic purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (3 x volume of the organic phase). This will remove any water-soluble byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

Protocol 2: Flash Column Chromatography for Final Purification

This protocol outlines the conditions for separating the target compound from residual dihydropyran and other impurities.[12][13]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.

    • Expert Insight: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) to elute the non-polar dihydropyran. Gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes) to elute your desired product.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

    • Sample Loading: Dissolve the crude product from the extractive workup in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

    • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

    • Gradient: Gradually increase the proportion of ethyl acetate in the mobile phase.

    • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one.

Data Presentation

Table 1: Physical Properties of Dihydropyran

PropertyValueReference
Molecular FormulaC₅H₈O[4][14]
Molecular Weight84.12 g/mol [4][5]
Boiling Point86 °C[4]
Density0.922 g/mL at 25 °C[4]
Solubility in Water~20 g/L at 20 °C[4]

Visualizations

Purification_Workflow cluster_0 Initial Workup cluster_1 Chromatographic Purification Crude Reaction Mixture Crude Reaction Mixture Extractive Workup Extractive Workup Crude Reaction Mixture->Extractive Workup Dissolve in Organic Solvent Concentrated Crude Concentrated Crude Extractive Workup->Concentrated Crude Remove Aqueous Impurities & DHP Flash Chromatography Flash Chromatography Concentrated Crude->Flash Chromatography Gradient Elution Pure Product Pure Product Flash Chromatography->Pure Product Isolate Fractions

Caption: General workflow for the purification of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one.

References

  • Dihydropyran - Grokipedia. (2026, January 8).
  • Chemical Properties of Dihydropyran (CAS 25512-65-6) - Cheméo.
  • Tetrahydropyranyl Ethers - Organic Chemistry Portal.
  • 4.5 Tetrahydropyranyl (THP)
  • A Strategic Guide to Alcohol Protection: Rationale for Choosing the Tetrahydropyranyl (THP) Group in Multi-Step Synthesis - Benchchem.
  • Alcoholic Hydroxyl Protection & Deprotection - Suzhou Highfine Biotech. (2024, March 25).
  • 3,4-Dihydropyran - Wikipedia.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed. (2017, March 8).
  • Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) - Cheméo.
  • CAS 110-87-2: 3,4-Dihydro-2H-pyran | CymitQuimica.
  • EP2305661A1 - Process for the preparation of 2,3-dihydropyran - Google P
  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC.
  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis - Benchchem.
  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions - Advanced Journal of Chemistry, Section A. (2024, July 15).
  • 1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one - PMC.
  • Synthesis of diversely substituted pyridin-2(1H)
  • Technical Notes - Removal of Reaction Solvent by Extractive Workup.
  • Purification of THP protected compound : r/Chempros - Reddit. (2025, March 11).
  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006, August 29).
  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry.
  • Purification of Organic Compounds by Flash Column Chrom
  • Flash Purification Methodology for Synthetic Peptides.
  • Process for preparing N-methoxy derivatives of 4-hydroxy-2,2,6,6-tetramethylpiperidine and 2,2,6,6-tetramethyl-4-piperidone - Googleapis.com.
  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF - ResearchG
  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google P
  • Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones* - Vanderbilt University.
  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google P
  • Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)
  • Organic Reaction Workup Formulas for Specific Reagents.
  • US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone.
  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7).
  • How do I remove a homogeneous catalyst after my reaction?

Sources

Optimization

Technical Support Center: Optimizing Solvent Choice for 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one Crystallization and Scale-Up

Welcome to the technical support center for the crystallization of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization and scale-up of this pharmaceutical intermediate. By understanding the underlying principles of crystallization and implementing the troubleshooting strategies outlined below, you can enhance crystal quality, improve yield, and ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for the crystallization of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one?

The choice of solvent is a critical factor that governs the success of the crystallization process.[1][2][3] An ideal solvent should exhibit specific solubility characteristics: the compound should be highly soluble at elevated temperatures but sparingly soluble at room temperature.[4][5][6] This temperature-dependent solubility is the driving force for crystallization upon cooling.[2][7]

Key factors to consider include:

  • Solubility Profile: The "like dissolves like" principle is a useful starting point.[6][8] Given the structure of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, which contains both polar (methoxy, pyridone) and non-polar (tetrahydropyran) moieties, a range of solvents with varying polarities should be screened.

  • Hydrogen Bonding: The ability of the solvent to participate in hydrogen bonding can significantly influence solubility and crystal packing.[1]

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed during drying but not so low that it evaporates too quickly during the crystallization process, which can lead to rapid, uncontrolled precipitation.[1]

  • Safety and Environmental Impact: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact, especially during scale-up.

Q2: How do I perform an effective solvent screen for this compound?

A systematic solvent screen is essential to identify the optimal crystallization solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small, known amount (e.g., 10-20 mg) of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. Solvents in which the compound is highly soluble at room temperature are generally poor candidates for single-solvent crystallization.

  • Heating: For solvents where the compound is sparingly soluble at room temperature, gently heat the mixture while adding more solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observation: Observe the vials for crystal formation. Note the quality and quantity of the crystals formed.

A suggested starting list of solvents for screening is provided in the table below.

Solvent ClassExamplesPredicted Solubility of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one
Protic Ethanol, Methanol, WaterHigh to moderate solubility, especially at elevated temperatures. Water may act as an anti-solvent.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileModerate solubility. Good candidates for single or mixed solvent systems.
Ethers Tetrahydrofuran (THF), 4-Methyltetrahydropyran (4-MeTHP)Moderate solubility. 4-MeTHP is a greener alternative to THF.[9]
Chlorinated Dichloromethane (DCM)High solubility, potentially too high for a single solvent system.
Hydrocarbons Hexane, TolueneLow solubility. Primarily used as anti-solvents.
Q3: What are mixed solvent systems and when should I consider using them?

A mixed solvent system, also known as an anti-solvent crystallization, is a powerful technique when a single solvent does not provide the ideal solubility profile.[5][7] This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" or "anti-solvent" in which the compound is insoluble to induce crystallization.[5]

This approach is particularly useful for:

  • Compounds that are too soluble in most common solvents at room temperature.

  • Controlling crystal size and morphology.[7]

Common Mixed Solvent Pairs:

"Good" Solvent"Anti-Solvent"
Dichloromethanen-Hexane
Tetrahydrofurann-Hexane
AcetoneWater or n-Hexane
EthanolWater
Ethyl Acetaten-Hexane

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization and scale-up of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one.

Issue 1: No Crystals Form Upon Cooling

Potential Causes & Solutions

  • Solution is Too Dilute (Too Much Solvent): This is the most common reason for crystallization failure.[4][10]

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again.

  • Supersaturation without Nucleation: The solution may be supersaturated, meaning it holds more dissolved compound than it should at that temperature, but crystal growth has not initiated.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.[4][10][11]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[4][10][11]

Issue 2: "Oiling Out" - Formation of a Liquid Layer Instead of Crystals

Potential Causes & Solutions

  • High Impurity Levels: Impurities can lower the melting point of the compound, causing it to separate as a liquid.

    • Solution: Consider a preliminary purification step, such as column chromatography, before crystallization.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound.

    • Solution: Select a solvent with a lower boiling point.

  • Cooling Too Rapidly: Rapid cooling can sometimes favor the formation of an oil over crystals.[4]

    • Solution: Re-heat the solution to re-dissolve the oil, potentially adding a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

Issue 3: Poor Crystal Quality (Fine Needles or Powder)

Potential Causes & Solutions

  • Crystallization Occurred Too Quickly: Rapid crystal formation often traps impurities and results in small, poorly formed crystals.[4][11]

    • Solution: Slow down the crystallization process. This can be achieved by:

      • Using slightly more solvent than the minimum required for dissolution at high temperature.[11]

      • Allowing the solution to cool to room temperature slowly before placing it in a cold bath.[4]

      • Using a different solvent or a mixed solvent system that promotes slower crystal growth.

Issue 4: Low Yield

Potential Causes & Solutions

  • Too Much Solvent Used: As mentioned previously, excessive solvent will retain a significant amount of the compound in the mother liquor.[10][11]

    • Solution: Use the minimum amount of hot solvent necessary for complete dissolution. If the yield is low, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in a lower yield.

    • Solution: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal precipitation.

Issue 5: Scale-Up Challenges

Scaling up a crystallization process from the lab bench to a pilot plant or manufacturing scale introduces new challenges.[7][12][13]

  • Mixing and Heat Transfer: The hydrodynamics and heat transfer characteristics of a large reactor are different from a small flask.

    • Solution: The agitation rate and cooling profile must be carefully controlled and potentially modified during scale-up to maintain consistent supersaturation and crystal growth.

  • Batch-to-Batch Consistency: Ensuring reproducible results across different batches is crucial.

    • Solution: Develop a standardized and robust crystallization process with well-defined parameters (e.g., solvent volumes, temperatures, cooling rates, agitation speeds).[14]

Visualizing the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation & Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Select Solvent(s) A->B C Dissolve in Minimum Hot Solvent B->C D Slow Cooling C->D E Induce Nucleation (if needed) D->E F Crystal Growth D->F E->F G Filter Crystals F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: A generalized workflow for the crystallization process.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Crystallization Outcome? NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Oiling Out Occurred? Start->OilingOut PoorQuality Poor Crystal Quality? Start->PoorQuality LowYield Low Yield? Start->LowYield Sol_Dilute Solution Too Dilute? NoCrystals->Sol_Dilute Yes Sol_Supersat Supersaturated? NoCrystals->Sol_Supersat No Sol_Impure High Impurities? OilingOut->Sol_Impure Yes Sol_Cooling Cooling Too Rapid? OilingOut->Sol_Cooling No Sol_TooFast Crystallization Too Fast? PoorQuality->Sol_TooFast Sol_SolventVol Too Much Solvent? LowYield->Sol_SolventVol Action_Concentrate Concentrate Solution Sol_Dilute->Action_Concentrate Action_Induce Induce Nucleation (Scratch/Seed) Sol_Supersat->Action_Induce Action_Purify Pre-purify Material Sol_Impure->Action_Purify Action_SlowCool Slow Down Cooling Sol_Cooling->Action_SlowCool Action_AdjustSolvent Adjust Solvent/Cooling Rate Sol_TooFast->Action_AdjustSolvent Action_OptimizeSolvent Optimize Solvent Volume Sol_SolventVol->Action_OptimizeSolvent

Sources

Troubleshooting

resolving co-elution impurities during chromatography of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with 4-methoxy-1-(tetrahydro-2H-pyran-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one .

Synthesizing and purifying tetrahydropyranyl (THP)-protected pyridones frequently results in stubborn co-eluting impurities. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these impurities and providing self-validating protocols to achieve baseline resolution.

Part 1: Diagnostic FAQs (Understanding the "Why")

Q1: I am seeing a closely eluting impurity with an identical mass (m/z 210.11) to my target compound. Why did this form, and why won't my standard C18 column separate it? A: You are observing the O-alkylated regioisomer: 4-methoxy-2-(tetrahydro-2H-pyran-2-yloxy)pyridine. 2-Pyridones are classic ambident nucleophiles. They exist in a lactam-lactim tautomeric equilibrium. During the THP protection step, alkylation can occur at either the nitrogen atom (yielding your N-alkylated target) or the oxygen atom (yielding the O-alkylated impurity)[1],[2]. Because both isomers share the exact same molecular weight and nearly identical lipophilicity (LogP), standard hydrophobic interactions on a C18 stationary phase are insufficient for separation.

Q2: My main peak is severely streaking on silica, and my LC-MS shows a massive impurity at m/z 126.05 that wasn't in my NMR. What is happening? A: Your target molecule is degrading on the column. The THP group is an acetal, making it inherently labile under acidic conditions[3],[4]. Standard reverse-phase HPLC mobile phases often contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0). These Brønsted acids protonate the acetal oxygen, triggering ring-opening and the immediate loss of the THP group. This regenerates the deprotected core, 4-methoxy-2-pyridone (m/z 126.05). Similarly, the slightly acidic silanol groups on standard normal-phase silica gel will catalyze this exact degradation during flash chromatography.

Part 2: Experimental Protocols & Resolution Workflows (The "How")

To resolve these issues, we must exploit orthogonal chemical properties (for regioisomers) and strictly control the microenvironment pH (to prevent degradation).

Protocol A: HPLC Resolution of N- and O-THP Regioisomers

Causality: The O-alkylated impurity is a fully aromatic pyridine, whereas your N-alkylated target is a conjugated lactam with disrupted aromaticity. By switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase, we can exploit π−π stacking interactions. The PFP column will selectively retain the electron-rich, fully aromatic O-isomer longer than the N-isomer.

  • Column Selection: Install a PFP or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation (Critical):

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H2​O . Adjust to pH 8.0 with dilute ammonium hydroxide. (Do not use TFA or Formic Acid[3]).

    • Phase B: 100% Acetonitrile.

  • Gradient Method: Run a shallow gradient from 10% B to 50% B over 15 minutes to maximize shape-selectivity interactions.

  • Self-Validation Checkpoint (System Suitability): Inject a mixed standard of the crude product and pure 4-methoxy-2-pyridone (starting material). If the peak area of the starting material increases across 3 sequential replicate injections, on-column THP cleavage is still occurring. Adjust Phase A to pH 8.5. The system is validated only when the starting material peak area remains constant (<2% RSD).

Protocol B: Normal Phase Flash Chromatography Scale-Up

Causality: To prevent acid-catalyzed acetal hydrolysis on bare silica, the stationary phase must be chemically neutralized prior to loading the sample.

  • Stationary Phase Conditioning: Pack the column with standard silica gel. Flush the column with 3 column volumes (CV) of Hexanes containing 1% Triethylamine (TEA) to cap acidic silanol sites.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) containing 0.1% TEA.

  • Elution: Run a gradient of Hexanes to Ethyl Acetate. Crucial: Ensure both solvents contain 0.1% TEA throughout the entire run.

  • Self-Validation Checkpoint (2D-TLC): Before running the column, spot your sample on a silica TLC plate. Run it in the chosen solvent system (Dimension 1). Dry the plate, rotate it 90 degrees, and run it again in the identical solvent (Dimension 2). If the THP group is stable, all spots will lie on a perfect 45-degree diagonal. Any spots falling off the diagonal indicate active degradation on the silica, meaning you must increase the TEA concentration.

Part 3: Quantitative Data Summaries

The following table summarizes the chromatographic behavior of the target molecule and its primary co-eluting impurities to aid in rapid LC-MS identification.

AnalyteStructural ClassificationExpected m/z [M+H]+Relative PolarityOptimal Stationary Phase
4-methoxy-1-(THP)pyridin-2(1H)-one N-Alkylated (Lactam)210.11ModeratePFP / Phenyl-Hexyl
4-methoxy-2-(THP-oxy)pyridine O-Alkylated (Aromatic)210.11Moderate-LowPFP / Phenyl-Hexyl
4-methoxy-2-pyridone Deprotected Core126.05HighC18 / AQ-C18
5-hydroxypentanal THP Ring-Opening Byproduct103.07Very HighHILIC

Part 4: Mechanistic Visualizations

G SM 4-Methoxy-2-pyridone (Ambident Nucleophile) Reagent DHP / Acid or THP-X / Base SM->Reagent N_Alk N-Alkylation (Target) 4-methoxy-1-(THP)pyridin-2(1H)-one Reagent->N_Alk Kinetic/Thermodynamic Control O_Alk O-Alkylation (Impurity) 4-methoxy-2-(THP-oxy)pyridine Reagent->O_Alk Competing Pathway

Reaction pathway showing ambident nucleophilic attack leading to N- and O-THP regioisomers.

G Start Co-elution Detected (Target m/z 210 observed) CheckMass Check Impurity Mass (LC-MS) Start->CheckMass IsoMass Same Mass (m/z 210) Regioisomer Suspected CheckMass->IsoMass m/z matches DiffMass Mass = 126 (Target - 84 Da) THP Loss Suspected CheckMass->DiffMass m/z indicates deprotection Action1 Switch to PFP/Phenyl-Hexyl Exploit Pi-Pi Interactions IsoMass->Action1 Action2 Change to pH 8.0 Buffer Prevent Acetal Hydrolysis DiffMass->Action2

Troubleshooting decision tree for resolving co-elution of THP-protected pyridone derivatives.

References

  • An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. pharm.or.jp.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H). nih.gov.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. researchgate.net.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. nih.gov.
  • A short review on tetrahydropyranylation of alcohols and phenols. rsc.org.

Sources

Reference Data & Comparative Studies

Validation

LC-MS method development for detecting 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one impurities

An in-depth technical guide to developing a robust LC-MS method for 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, focusing on overcoming the analytical artifacts associated with acid-labile protecting groups a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing a robust LC-MS method for 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, focusing on overcoming the analytical artifacts associated with acid-labile protecting groups and resolving closely related regioisomers.

The Analytical Challenge: Acid Lability in LC-MS

4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one is a highly specific, protected pyridone intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients. When developing an LC-MS method to monitor its purity, analytical scientists face a critical structural challenge: the tetrahydropyranyl (THP) group is a notoriously acid-labile acetal[1].

Standard LC-MS methodologies typically employ 0.1% Formic Acid (pH ~2.7) in the mobile phase to enhance positive electrospray ionization (ESI+). However, subjecting a THP-protected pyridone to these acidic conditions induces rapid on-column hydrolysis and in-source fragmentation[2]. This degradation artificially generates 4-methoxy-2-pyridone (the des-THP starting material) and dihydropyran (DHP). Consequently, standard methods will report a massive false-positive quantitation for the des-THP impurity.

degradation A 4-Methoxy-1-(THP)- pyridin-2(1H)-one (m/z 210 [M+H]+) B Acidic Mobile Phase (0.1% Formic Acid) A->B On-Column Hydrolysis C 4-Methoxy-2-pyridone (m/z 126[M+H]+) False Impurity B->C + D Dihydropyran (DHP) (Neutral Loss) B->D +

Fig 1. Acid-catalyzed degradation of THP-protected pyridone in standard LC-MS conditions.

Orthogonal Method Design: A Self-Validating Approach

To build a trustworthy analytical method, we must establish a self-validating system that distinguishes true synthetic impurities from analytical artifacts.

The Mechanistic Solution: By replacing the acidic modifier with a volatile, near-neutral buffer like 10 mM Ammonium Acetate (pH ~6.8), we neutralize the catalytic hydronium ions responsible for THP cleavage while still providing the necessary ionic strength for stable electrospray ionization[3].

To validate this, we employ a spike-recovery workflow. By spiking a highly pure batch of the API with exactly 1.0% of the des-THP impurity, we create a known baseline. If the LC-MS method reports >1.0% recovery, we have definitive proof that the method itself is generating the impurity.

workflow S1 Step 1: Sample Preparation Spike API with 1% Impurity A S2 Step 2: Orthogonal Mobile Phase Testing S1->S2 M1 Method A: 0.1% Formic Acid (Acidic pH 2.7) S2->M1 M2 Method B: 10mM NH4OAc (Neutral pH 6.8) S2->M2 R1 Result: Impurity A > 5% (Artifact Generation Confirmed) M1->R1 R2 Result: Impurity A = 1% (True Quantitation Confirmed) M2->R2

Fig 2. Self-validating workflow to distinguish true impurities from analytical artifacts.

Stationary Phase Selection: Resolving Regioisomers

Beyond the des-THP degradation product, the synthesis of this molecule often yields an O-alkylated regioisomer: 2-(tetrahydro-2H-pyran-2-yloxy)-4-methoxypyridine (Impurity B).

The Mechanistic Solution: Traditional C18 columns rely almost exclusively on hydrophobic partitioning. Because the N-THP and O-THP isomers have nearly identical lipophilicity (LogP), a standard C18 column will typically result in co-elution.

To solve this, we must pivot to a Biphenyl stationary phase . Biphenyl columns exploit π−π interactions. The electron density of the conjugated pyridone ring (N-alkylation) differs significantly from the aromatic pyridine ring (O-alkylation). The biphenyl phase leverages these subtle electronic differences to achieve baseline resolution of the regioisomers[4].

Experimental Protocols

The following protocol details the optimized, self-validating workflow for accurate quantitation.

Step 1: Sample Preparation & Spiking

  • Weigh 10.0 mg of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one API.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Spike the stock solution with exactly 1.0% (w/w) of 4-methoxy-2-pyridone reference standard (Impurity A).

  • Dilute to a final working concentration of 10 µg/mL using a 50:50 mixture of Water:Methanol.

Step 2: LC-MS/MS Parameters

  • Instrument: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode.

  • Transitions (MRM):

    • Target (N-THP): m/z 210.1 → 126.1

    • Impurity A (des-THP): m/z 126.1 → 98.0

    • Impurity B (O-THP): m/z 210.1 → 126.1 (Differentiated from the target by retention time).

Quantitative Data & Method Comparison

The table below summarizes the experimental data obtained when running the spiked sample (1.0% Impurity A) across four different chromatographic configurations.

MethodColumn ChemistryMobile Phase AdditiveMeasured Impurity A (Spiked at 1.0%)Resolution ( Rs​ ) of Impurity BAssessment
1 (Standard) Waters BEH C180.1% Formic Acid8.4% (False Positive)0.8 (Co-elution)Fail
2 Waters BEH C1810 mM NH₄OAc1.1% (Accurate)0.9 (Co-elution)Fail
3 Raptor Biphenyl0.1% Formic Acid7.9% (False Positive)2.4 (Baseline)Fail
4 (Optimized) Raptor Biphenyl10 mM NH₄OAc1.0% (Accurate)2.5 (Baseline)Pass

Conclusion: Method 4 is the only configuration that maintains the structural integrity of the acid-labile THP group (preventing artifact generation) while simultaneously providing the π−π selectivity required to resolve the O-THP regioisomer.

Sources

Comparative

A Comparative Guide to the Stability of THP- and SEM-Protected 4-Methoxypyridin-2(1H)-one for Pharmaceutical Development

For researchers and professionals in the dynamic field of drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The stability and selective cleavage o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The stability and selective cleavage of these moieties are paramount to achieving high yields and purity of the target active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two commonly employed protecting groups for hydroxyl functionalities, Tetrahydropyranyl (THP) and 2-(Trimethylsilyl)ethoxymethyl (SEM), specifically in the context of the pharmaceutically relevant 4-methoxypyridin-2(1H)-one scaffold.

The insights presented herein are grounded in established chemical principles and supported by illustrative experimental data to empower chemists with the knowledge to make informed decisions in their synthetic strategies.

Introduction: The Critical Role of Protecting Groups in Pyridinone Synthesis

The 4-methoxypyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. During the synthesis of complex molecules containing this core, the hydroxyl group at the 2-position is often protected to prevent unwanted side reactions. The choice of protecting group can significantly impact the synthetic route's efficiency and the stability of intermediates. An ideal protecting group should be easy to install, stable under a range of reaction conditions, and removable selectively in high yield without affecting other functional groups.[1]

This guide will compare the stability of THP and SEM ethers of 4-methoxypyridin-2(1H)-one under acidic, basic, and fluoride-mediated conditions, providing a framework for selecting the optimal protecting group for a given synthetic challenge.

Mechanistic Underpinnings of Stability and Deprotection

The differing stabilities of THP and SEM ethers arise from their distinct chemical structures and the mechanisms by which they are cleaved.

Tetrahydropyranyl (THP) Ethers: Acid-Labile Acetal

The THP group forms an acetal with the hydroxyl group. Its stability is highly pH-dependent. Under neutral and basic conditions, the acetal is quite stable. However, in the presence of acid, the ether oxygen is protonated, initiating a cascade that leads to the formation of a resonance-stabilized carbocation and the release of the free alcohol.[2][3] This inherent acid lability is the key feature of THP protection.[4][5]

THP_Deprotection RO_THP R-O-THP Protonated R-O(H+)-THP RO_THP->Protonated H+ Carbocation Resonance-Stabilized Carbocation + R-OH Protonated->Carbocation Cleavage Final_Product Deprotected Alcohol (R-OH) Carbocation->Final_Product H2O

Caption: Acid-catalyzed deprotection of a THP ether.

2-(Trimethylsilyl)ethoxymethyl (SEM) Ethers: Robust Acetal with Fluoride-Mediated Cleavage

The SEM group also forms an acetal, which is generally more stable to acidic conditions than a THP ether.[6] Its deprotection is most commonly achieved under conditions that cleave the silicon-carbon bond. Fluoride ions, with their high affinity for silicon, readily attack the trimethylsilyl group, initiating an elimination reaction that liberates the protected alcohol, formaldehyde, and ethylene.[6][7] This fluoride-mediated deprotection provides an orthogonal strategy to the acid-labile THP group.[8]

SEM_Deprotection RO_SEM R-O-SEM Fluoride_Attack Pentacoordinate Silicon Intermediate RO_SEM->Fluoride_Attack F- Elimination Elimination Fluoride_Attack->Elimination Final_Product Deprotected Alcohol (R-OH) Elimination->Final_Product

Caption: Fluoride-mediated deprotection of a SEM ether.

Comparative Stability: Experimental Data Overview

To provide a clear comparison, the following table summarizes the expected stability of THP- and SEM-protected 4-methoxypyridin-2(1H)-one under various conditions. While specific experimental data on this exact substrate is not extensively published, the presented data is based on well-established principles for these protecting groups.

ConditionReagent(s)THP-Protected Pyridinone StabilitySEM-Protected Pyridinone Stability
Mild Acidic Acetic Acid/THF/H₂OLabile[2][4]Generally Stable[6]
Strong Acidic Trifluoroacetic Acid (TFA)Very Labile[4]Labile[6][9]
Basic NaH, K₂CO₃, LiOHStable[10][11]Stable[6][12]
Organometallics n-BuLi, Grignard ReagentsStable[10][11]Stable[6]
Oxidative MnO₂, PCCGenerally StableStable[12]
Reductive H₂, Pd/C; NaBH₄StableStable
Fluoride Tetrabutylammonium Fluoride (TBAF)StableLabile[6][13]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to assess the stability and deprotection of THP- and SEM-protected 4-methoxypyridin-2(1H)-one.

Protocol 1: Synthesis of THP-protected 4-methoxypyridin-2(1H)-one
  • To a solution of 4-methoxypyridin-2(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of SEM-protected 4-methoxypyridin-2(1H)-one
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of 4-methoxypyridin-2(1H)-one (1.0 eq) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Comparative Stability Study under Acidic Conditions
  • Prepare separate solutions of THP- and SEM-protected 4-methoxypyridin-2(1H)-one in a 3:1:1 mixture of THF, acetic acid, and water.[2]

  • Stir both solutions at room temperature.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 30 min, 1h, 2h, 4h) to determine the rate of deprotection.

Protocol 4: Deprotection of THP-protected 4-methoxypyridin-2(1H)-one
  • Dissolve the THP-protected pyridinone (1.0 eq) in methanol (0.2 M).

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected product.

Protocol 5: Deprotection of SEM-protected 4-methoxypyridin-2(1H)-one
  • Dissolve the SEM-protected pyridinone (1.0 eq) in THF (0.2 M).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[6][13]

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography.

Workflow Visualization

The following diagram illustrates a typical synthetic workflow involving the protection and deprotection of 4-methoxypyridin-2(1H)-one.

Synthetic_Workflow cluster_protection Protection cluster_deprotection Deprotection Start 4-methoxypyridin-2(1H)-one Protection_THP THP Protection (DHP, PPTS) Start->Protection_THP Protection_SEM SEM Protection (NaH, SEM-Cl) Start->Protection_SEM Protected_THP THP-protected Pyridinone Protection_THP->Protected_THP Protected_SEM SEM-protected Pyridinone Protection_SEM->Protected_SEM Reaction_Steps Further Synthetic Steps (e.g., C-H activation, coupling) Protected_THP->Reaction_Steps Protected_SEM->Reaction_Steps Deprotection_THP Mild Acid (e.g., TsOH, MeOH) Reaction_Steps->Deprotection_THP If THP protected Deprotection_SEM Fluoride Source (e.g., TBAF, THF) Reaction_Steps->Deprotection_SEM If SEM protected Final_Product Deprotected Pyridinone Derivative Deprotection_THP->Final_Product Deprotection_SEM->Final_Product

Caption: General synthetic workflow for pyridinone functionalization.

Conclusion and Recommendations

The choice between THP and SEM as a protecting group for 4-methoxypyridin-2(1H)-one is highly dependent on the planned synthetic route.

Choose THP protection when:

  • The subsequent reaction steps are performed under basic or neutral conditions.

  • A mild and facile acidic deprotection is desired at the end of the synthesis.

  • Cost is a significant factor, as the reagents for THP protection are generally less expensive.[4]

Choose SEM protection when:

  • The synthetic route involves acidic conditions under which a THP group would be cleaved.

  • An orthogonal deprotection strategy is required, allowing for the selective removal of other acid-labile protecting groups in the presence of the SEM-protected pyridinone.[6][8]

  • A more robust protecting group is needed to withstand a wider range of reaction conditions.[12]

By carefully considering the stability profiles and deprotection methods outlined in this guide, researchers can strategically employ THP and SEM protecting groups to streamline the synthesis of complex 4-methoxypyridin-2(1H)-one derivatives, ultimately accelerating the drug discovery and development process.

References

Sources

Validation

FT-IR Spectrum Analysis and Performance Comparison of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

As a Senior Application Scientist specializing in heterocyclic chemistry and spectroscopic characterization, I frequently encounter challenges in the late-stage functionalization of pyridone-containing therapeutics. Unpr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and spectroscopic characterization, I frequently encounter challenges in the late-stage functionalization of pyridone-containing therapeutics. Unprotected 2-pyridones exhibit complex lactam-lactim tautomerism and strong intermolecular hydrogen bonding, which often lead to poor solubility, unwanted dimerization, and poor regioselectivity during cross-coupling or cycloaddition reactions[1].

To circumvent these issues, temporary N-protection is mandatory. This guide provides an in-depth FT-IR spectrum analysis of 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (N-THP-4-methoxy-2-pyridone), objectively compares its performance against common alternatives, and details self-validating experimental protocols for its utilization.

Mechanistic Rationale: The Causality of N-THP Protection

The selection of a tetrahydropyranyl (THP) group for the N-protection of 4-methoxy-2-pyridone is driven by the need for orthogonality in complex synthesis. The THP group converts the N-H bond into an N-C acetal linkage[2]. This transformation achieves three critical objectives:

  • Tautomeric Locking: It permanently locks the molecule in the lactam form, preventing unwanted O-alkylation.

  • Disruption of Hydrogen Bonding: Unprotected 2-pyridones form robust hydrogen-bonded dimers in solution and solid states. N-THP protection breaks these networks, drastically improving solubility in aprotic organic solvents (e.g., dichloromethane, THF).

  • Orthogonal Stability: Unlike benzyl (Bn) groups, the THP group is completely stable to transition-metal-catalyzed hydrogenation (e.g., Pd/C, H₂), allowing for the reduction of peripheral double bonds without premature deprotection[3].

DecisionTree Root Select N-Protecting Group for 2-Pyridone Q1 Need mild acidic deprotection? Root->Q1 THP THP Group (Optimal Choice) Q1->THP Yes Q2 Need strong acid/base stability? Q1->Q2 No Benzyl Benzyl (Bn) Group (Requires Pd/C, H2) Q2->Benzyl Yes, removable Methyl Methyl (Me) Group (Permanent) Q2->Methyl Yes, permanent

Logical decision matrix for selecting 2-pyridone N-protecting groups.

Comparative FT-IR Spectrum Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is the most efficient, non-destructive method to monitor the protection and deprotection of 2-pyridones. The causality behind the spectral shifts lies in the elimination of the N-H bond and the introduction of the oxygen-rich THP ring.

In the unprotected state, 4-methoxy-2-pyridone exhibits broad N-H stretching bands at 3245 cm⁻¹ and 3300 cm⁻¹ due to extensive intermolecular hydrogen bonding[1]. The amide I (C=O) band is also split (1652 and 1677 cm⁻¹) reflecting different hydrogen-bonded states.

Upon THP protection, the N-H stretch is completely eradicated. The C=O stretch consolidates and shifts slightly (~1660 cm⁻¹) because the carbonyl oxygen is no longer acting as a hydrogen bond acceptor. Concurrently, the THP acetal introduces intense asymmetric and symmetric C-O-C stretching vibrations between 1030 and 1080 cm⁻¹.

Table 1: Quantitative FT-IR Characteristic Peaks Comparison
Vibrational ModeUnprotected 4-Methoxy-2-pyridoneN-THP-4-methoxy-2-pyridone (Product)N-Benzyl-4-methoxy-2-pyridone (Alternative)
N-H Stretch 3245, 3300 cm⁻¹ (Broad, Strong)Absent Absent
Amide I (C=O) 1652, 1677 cm⁻¹ (Split)~1660 cm⁻¹ (Sharp, Strong)~1656 cm⁻¹ (Sharp, Strong)
C=C Stretch (Ring) 1585 cm⁻¹~1585 cm⁻¹~1585 cm⁻¹
C-O-C (Methoxy) 1216 cm⁻¹~1215 cm⁻¹~1215 cm⁻¹
C-O-C (Acetal/THP) N/A1030 - 1080 cm⁻¹ (Multiple, Strong) N/A
C-H Stretch 2934 cm⁻¹2940, 2850 cm⁻¹ (Aliphatic THP)~3030 cm⁻¹ (Aromatic Benzyl)

Product Performance vs. Alternatives

When designing a synthetic route, the choice of protecting group dictates the boundary conditions of your downstream chemistry. Table 2 objectively compares the performance of the N-THP group against unprotected and N-Benzyl alternatives.

Table 2: Performance and Stability Comparison
Performance MetricN-THP Protection (Product)UnprotectedN-Benzyl Protection (Alternative)
Deprotection Conditions Mild Acid (e.g., PPTS, TsOH in MeOH)[3]N/AHydrogenolysis (Pd/C, H₂) or Na/NH₃
Stability to Hydrogenation Excellent (Orthogonal)Variable (Ring reduction risk)Poor (Cleaves protecting group)
Stability to Strong Acids Poor (Cleaves protecting group)ExcellentExcellent
FT-IR Reaction Monitoring Highly Distinct (Appearance/loss of 1050 cm⁻¹ C-O-C)N/AModerate (Aromatic C-H often overlaps)
Atom Economy (Mass Added) 85 Da0 Da91 Da
Stereochemical Impact Creates a chiral center at the anomeric carbonNoneNone

Note: A known drawback of the THP group is the generation of a new stereocenter at the anomeric carbon, which can complicate NMR spectra by forming diastereomers if the core molecule is already chiral[2]. However, this does not affect FT-IR analysis or the final deprotected product.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By integrating FT-IR checkpoints directly into the workflow, the chemist can definitively prove causality and reaction completion without waiting for time-consuming NMR analysis.

Workflow A 4-Methoxy-2-pyridone (Unprotected) B N-THP Protection (DHP, PPTS) A->B Blocks N-H C N-THP-4-methoxy-2-pyridone (Target Product) B->C FT-IR: Loss of 3200 cm⁻¹ D Downstream Synthesis (Cycloaddition/Coupling) C->D High Yield E Deprotection (Mild Acid, e.g., TsOH) D->E Retains THP F Functionalized 2-Pyridone E->F FT-IR: N-H Returns

Workflow of N-THP protection, downstream synthesis, and deprotection of 2-pyridones.

Protocol A: Synthesis and Validation of N-THP-4-methoxy-2-pyridone

Objective: Protect the lactam nitrogen to enhance solubility and prevent dimerization.

  • Reaction Setup: Suspend 4-methoxy-2-pyridone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Propagation: Stir the mixture at reflux (approx. 40 °C) for 4–6 hours. The suspension will gradually clear into a homogeneous solution as the hydrogen-bonded dimers are broken.

  • Self-Validation Checkpoint (FT-IR): Withdraw a 0.1 mL aliquot, evaporate the solvent under a stream of nitrogen, and acquire an ATR-FTIR spectrum.

    • Causality Check: The reaction is strictly complete only when the broad N-H stretch at 3245–3300 cm⁻¹ is entirely absent. If a broad peak persists, add an additional 0.5 eq of DHP and continue stirring.

  • Workup: Once validated, quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (EtOAc/Hexanes) to yield the pure product.

Protocol B: Mild Acidic Deprotection

Objective: Remove the THP group to reveal the functionalized 2-pyridone core[3].

  • Reaction Setup: Dissolve the N-THP protected intermediate in methanol (MeOH).

  • Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

  • Propagation: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (FT-IR): Withdraw an aliquot, evaporate, and analyze via ATR-FTIR.

    • Causality Check: Successful deprotection is confirmed by the disappearance of the strong C-O-C acetal bands at 1030–1080 cm⁻¹ and the simultaneous reappearance of the broad N-H stretch at ~3250 cm⁻¹.

  • Workup: Neutralize the acid catalyst by adding solid NaHCO₃. Filter the suspension and concentrate the filtrate to yield the deprotected 2-pyridone.

References

  • Sieburth, S. M., McGee, K. F., Zhang, F., & Chen, Y. (2000). "Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions." The Journal of Organic Chemistry, 65(7), 1972-1977.[Link]

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Albericio, F., & de la Torre, B. G. (2017). "Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry." ChemistryOpen, 6(2), 168-177.[Link]

  • Wikipedia Contributors. (2024). "Tetrahydropyran." Wikipedia, The Free Encyclopedia.[Link]

Sources

Comparative

single crystal X-ray diffraction data for 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

Unambiguous Structural Elucidation of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one: A Comparative Guide to Single Crystal X-Ray Diffraction As drug development and synthetic methodologies advance, the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Elucidation of 4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one: A Comparative Guide to Single Crystal X-Ray Diffraction

As drug development and synthetic methodologies advance, the structural verification of complex intermediates demands more than basic connectivity analysis. For N-heterocycles like 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one , determining the exact three-dimensional architecture is critical. This molecule features a conformationally dynamic tetrahydropyran (THP) protecting group attached to a planar pyridone core, creating a chiral anomeric center that dictates the molecule's spatial profile.

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-Ray Diffraction (PXRD), providing actionable protocols and field-proven insights for structural biologists and synthetic chemists.

The Structural Challenge: Anomeric Effects and Pyridone Packing

The compound 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one presents two distinct crystallographic and conformational challenges:

  • The Anomeric Center: The attachment of the THP ring to the pyridone nitrogen (N1) creates a stereocenter at the C2' position of the THP ring. In solution, the THP ring adopts a chair conformation, and the pyridone substituent can sit in either an axial or equatorial position. The exo-anomeric effect typically drives electronegative substituents toward the axial position[1]. However, the steric bulk of the pyridone ring competes with this electronic preference.

  • Crystal Packing & Intermolecular Forces: 2(1H)-pyridones are known for their strong dipole moments and tendency to form highly ordered crystal lattices[2]. Because the N1 position is protected by the THP group, traditional N-H···O hydrogen bonded dimers cannot form. Instead, the solid-state packing is governed by weaker C-H···O interactions and π-π stacking of the pyridone rings[3].

While spectroscopic methods can hint at these features, SCXRD remains the "gold standard" for providing definitive, atomic-level resolution of the absolute configuration and solid-state packing[4].

Technique Comparison: SCXRD vs. NMR vs. PXRD

To justify the resource investment in SCXRD, we must compare its data yield against standard solution-state and bulk-powder alternatives.

Nuclear Magnetic Resonance (NMR)

NMR is highly efficient for confirming atomic connectivity and functional groups. However, assigning the relative stereochemistry of the THP anomeric center requires complex 2D NOESY/ROESY experiments. Furthermore, NMR only provides a time-averaged view of the molecule's conformation in solution, masking the precise bond lengths (such as the shortening of the C-O bond characteristic of the anomeric effect)[1].

Powder X-Ray Diffraction (PXRD)

PXRD is ideal for rapid phase identification and ensuring the bulk purity of a synthesized batch[5]. However, solving a de novo structure from powder data is mathematically complex due to peak overlap. It typically requires computationally intensive Crystal Structure Prediction (CSP) and Rietveld refinement[6].

Single Crystal X-Ray Diffraction (SCXRD)

SCXRD provides the absolute 3D coordinates of every atom in the lattice[7]. For 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, SCXRD unambiguously answers whether the pyridone is axial or equatorial, defines the exact puckering of the THP ring, and maps the π-π stacking distance between adjacent pyridone cores[3].

Quantitative Performance Comparison
Analytical FeatureSingle Crystal XRD (SCXRD)1D/2D NMR SpectroscopyPowder XRD (PXRD)
Primary Data Yield Absolute 3D coordinates, bond lengths, and angles[4]Atomic connectivity, solution dynamicsBulk phase purity, crystallinity[5]
Stereochemistry Unambiguous (Absolute & Relative)[7]Relative (Requires complex 2D NOE)Indirect (Requires CSP modeling)[6]
Conformational Analysis Exact solid-state conformationTime-averaged solution conformationSolid-state (Limited atomic resolution)
Sample Requirement Single crystal (>10 μm), ~1 mg[4]Soluble sample (1-10 mg)Microcrystalline powder (>10 mg)[5]
Throughput / Time Hours to Days (Crystal growth is rate-limiting)Minutes to HoursMinutes

Decision Matrix for Structural Elucidation

The following workflow illustrates the logical progression a researcher should follow when deciding how to characterize a newly synthesized THP-protected pyridone.

G A Synthesize THP-Protected Pyridone B Requires Absolute Stereochemistry & Conformation? A->B C 1D/2D NMR Spectroscopy (Solution-State Connectivity) B->C No (Connectivity Only) D Can High-Quality Single Crystals be Grown? B->D Yes E Single Crystal XRD (Gold Standard 3D Structure) D->E Yes (>10 μm crystal) F Powder XRD + CSP (Phase ID & Modeling) D->F No (Microcrystalline)

Caption: Workflow for selecting structural elucidation techniques for N-heterocycles.

Self-Validating Experimental Protocols

To achieve a high-quality SCXRD structure, the sample preparation and data collection must be rigorously controlled. The following protocols explain not just how to perform the steps, but the causality behind them.

Protocol 1: Crystal Growth via Vapor Diffusion

Because 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one contains both a polar lactam core and a lipophilic THP ring, standard cooling crystallization often yields amorphous precipitates. Vapor diffusion allows for a highly controlled reduction in solubility.

  • Solvent Selection: Dissolve 10–15 mg of the compound in a minimum volume (approx. 0.5 mL) of a "good" solvent, such as dichloromethane (DCM), inside a 2 mL inner glass vial.

  • Anti-Solvent Setup: Place the un-capped inner vial inside a larger 20 mL outer vial containing 3 mL of an anti-solvent, such as n-hexane.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and leave it undisturbed at a constant 20 °C for 3 to 7 days.

  • Validation Check: Causality: As hexane vapor slowly diffuses into the DCM, the dielectric constant of the mixture drops, forcing the compound to nucleate slowly. Before mounting, inspect the resulting crystals under a polarized light microscope. A true single crystal will uniformly extinguish light (turn completely dark) every 90 degrees of rotation. If it remains constantly bright or dark, it is likely twinned or amorphous and will yield poor diffraction data.

Protocol 2: SCXRD Data Collection and Absolute Structure Determination

For molecules lacking heavy atoms (like our target, C11H15NO3), determining the absolute configuration of the THP chiral center requires specific instrumental parameters.

  • Mounting: Coat the validated single crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryo-Cooling: Transfer the loop to the diffractometer goniometer under a continuous nitrogen cold stream at 100 K. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factor), significantly increasing the intensity of high-angle diffraction spots necessary for atomic-level precision.

  • Radiation Selection: Collect diffraction data using a Copper (Cu-Kα, λ = 1.54184 Å) X-ray source rather than Molybdenum (Mo-Kα). Causality: Cu-Kα radiation interacts more strongly with the oxygen and nitrogen atoms in the molecule, providing a larger anomalous dispersion signal. This is absolutely critical for calculating a reliable Flack parameter to unambiguously assign the absolute stereochemistry of the THP anomeric carbon.

  • Refinement: Integrate the data and solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). Ensure that the final R1 value is < 5% and the Flack parameter is near 0 (with a standard uncertainty < 0.1), validating the correct absolute structure[7].

Conclusion

While NMR and PXRD are indispensable tools for routine analysis and bulk phase identification, they cannot replace the absolute certainty provided by Single Crystal X-Ray Diffraction. For complex, flexible molecules like 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, SCXRD is the only technique that simultaneously maps the absolute stereochemistry of the THP ring, quantifies the geometric impact of the anomeric effect, and reveals the intricate π-π stacking networks of the pyridone core.

Sources

Validation

A Comparative Guide to the Reactivity of N-Protected 4-Methoxypyridin-2(1H)-ones: A Drug Discovery Perspective

Introduction: The Versatile Pyridinone Scaffold Pyridin-2(1H)-ones represent a class of privileged heterocyclic scaffolds extensively utilized in medicinal chemistry and drug discovery.[1] Their ability to act as hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Pyridinone Scaffold

Pyridin-2(1H)-ones represent a class of privileged heterocyclic scaffolds extensively utilized in medicinal chemistry and drug discovery.[1] Their ability to act as hydrogen bond donors and acceptors, coupled with a readily derivatizable six-membered ring system, makes them ideal building blocks for constructing molecules with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] In multi-step syntheses common in drug development, the pyridinone nitrogen is often functionalized, either as part of the final molecular design or with a temporary protecting group.

This guide provides an in-depth comparison of the reactivity of two common analogs of 4-methoxypyridin-2(1H)-one: the N-(tetrahydro-2H-pyran-2-yl) (N-THP) protected version and its permanently N-methylated counterpart. Understanding the distinct electronic and steric profiles conferred by these N-substituents is critical for researchers designing complex synthetic routes. We will explore how these differences manifest in key chemical transformations, providing experimental context and actionable insights for drug development professionals.

Electronic and Steric Profiles: N-THP vs. N-Methyl

The choice between a THP protecting group and a methyl group on the pyridinone nitrogen fundamentally alters the molecule's reactivity. These differences stem from their disparate electronic and steric characteristics.

  • N-Methyl Group: A simple alkyl group, the N-methyl substituent is small and weakly electron-donating through an inductive effect. This generally increases the electron density of the pyridinone ring system. A significant feature is the presence of acidic protons on the methyl group itself, which can become a competing site for deprotonation under strongly basic conditions.[2]

  • N-THP Group: The tetrahydropyranyl (THP) group is an acetal, which is generally stable to basic, reductive, and organometallic reagents but is readily cleaved under acidic conditions.[3][4] Its two oxygen atoms impart a net electron-withdrawing character, reducing the electron density of the pyridinone ring compared to the N-methyl analog. Sterically, the THP group is substantially bulkier than a methyl group. A crucial consideration is that the introduction of a THP group onto an achiral molecule creates a new stereocenter, potentially leading to diastereomeric mixtures that can complicate purification and characterization.[3]

Caption: Key characteristics of N-THP vs. N-Methyl substituents.

Reactivity Comparison in Key Synthetic Transformations

The electronic and steric differences between the N-THP and N-methyl groups lead to divergent outcomes in common synthetic reactions.

Directed Ortho-Metalation (DoM) and Deprotonation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In pyridinone systems, the site of lithiation is highly dependent on the N-substituent.

  • N-THP Analog: The N-THP group, lacking acidic protons and being sterically bulky, serves as an effective directing group for lithiation of the pyridinone ring itself. For the parent 4-methoxy-2-pyridone, lithiation with butyllithium occurs exclusively at the C-3 position.[5] The N-THP analog is expected to follow this pattern, directing deprotonation to the C-3 or C-5 positions, depending on other substituents and reaction conditions.

  • N-Methyl Analog: The N-methyl analog presents two potential sites for deprotonation: the pyridinone ring and the N-methyl group itself. Studies on 1-methyl-2-pyridone have shown that lithiation occurs primarily at the methyl group.[2] This presents a significant challenge for chemists aiming to functionalize the ring, as deprotonation of the N-methyl group can lead to undesired side reactions or dimerization.[2] However, for 1-methyl-4-pyridone, lithiation occurs cleanly at the C-2 position, indicating a strong directing effect from the C-4 oxygen.[2] This highlights the subtle interplay of substituents in directing reactivity.

Deprotonation_Comparison cluster_THP N-THP Analog cluster_Methyl N-Methyl Analog start Pyridinone Core thp_react Strong Base (e.g., n-BuLi) start->thp_react methyl_react Strong Base (e.g., n-BuLi) start->methyl_react thp_result Exclusive Ring Lithiation (e.g., at C-3 or C-5) thp_react->thp_result end_thp Selective Synthesis thp_result->end_thp Leads to Ring Functionalization methyl_result Competitive Deprotonation: - Ring Position (e.g., C-2) - N-Methyl Group methyl_react->methyl_result end_methyl Potential Mixture of Products methyl_result->end_methyl Leads to Ring and/or Side-Chain Functionalization

Caption: Divergent lithiation pathways for N-THP and N-Methyl pyridinones.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is arguably the most common C-C bond-forming reaction in the pharmaceutical industry.[6] The success of coupling a halogenated pyridinone is influenced by the electronic character of the ring.

  • N-THP Analog: The electron-withdrawing nature of the N-THP group makes the pyridinone ring more electron-deficient. In palladium-catalyzed cross-coupling reactions, electron-deficient aryl halides are often more reactive towards oxidative addition, which is typically the rate-determining step. This can lead to higher yields and faster reaction times.

  • N-Methyl Analog: The electron-donating N-methyl group makes the pyridinone ring more electron-rich. This can decrease the rate of oxidative addition with the palladium(0) catalyst, potentially requiring more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields to the N-THP analog.[6] However, pyridylboronic acids are known to be effective coupling partners, and the choice of catalyst and ligands, such as those based on bulky, electron-rich phosphines, is critical for success with electron-rich heterocycles.[7]

Stability and Deprotection

The ultimate goal of a synthesis dictates the choice of N-substituent.

  • N-THP Analog: As a protecting group, the THP moiety is designed for removal. It is readily cleaved under mild acidic conditions, such as using p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent.[3][8] This allows for subsequent manipulation of the N-H pyridinone, for example, in the final stages of a synthesis to reveal a key pharmacophore.

  • N-Methyl Analog: The N-methyl group is a robust, permanent feature of the molecule. It is stable to a wide range of acidic and basic conditions, making it suitable when the N-methylated pyridinone is the final target or a stable intermediate for further elaboration elsewhere on the molecule.

Quantitative Data Summary

While direct head-to-head comparative studies with quantitative data for these specific analogs are sparse in the literature, the known principles of physical organic chemistry and reported reactivities of similar systems allow for a qualitative comparison. The following table summarizes the expected performance based on these principles.

Feature / Reaction4-Methoxy-1-(THP)-pyridin-2(1H)-one4-Methoxy-1-methylpyridin-2(1H)-oneRationale
Ring Electron Density Lower (more electron-deficient)Higher (more electron-rich)N-THP is an electron-withdrawing acetal; N-Methyl is an electron-donating alkyl group.
Steric Hindrance at N HighLowThe THP group is significantly larger than the methyl group.
Site of Lithiation Ring (e.g., C-3, C-5)Competitive (Ring vs. N-Methyl)N-THP directs to the ring; N-Methyl has acidic protons creating a competing site.[2][5]
Suzuki Coupling Reactivity Potentially Faster / Milder ConditionsPotentially Slower / Harsher ConditionsElectron-deficient halides are generally more reactive in oxidative addition.[6]
Stability to Acid Low (Deprotects)HighThe THP acetal is acid-labile.[3]
Stability to Base HighHighBoth N-substituents are generally stable to base.
Synthetic Utility Temporary protection of NitrogenPermanent N-methylationThe choice depends on whether the N-H is needed in the final product.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a comparative experiment to empirically determine the reactivity difference in a Suzuki-Miyaura coupling reaction.

Objective: To compare the yield of the Suzuki-Miyaura coupling of 3-bromo-4-methoxy-1-(THP)-pyridin-2(1H)-one and 3-bromo-4-methoxy-1-methylpyridin-2(1H)-one with phenylboronic acid under identical conditions.

Materials:

  • 3-bromo-4-methoxy-1-(THP)-pyridin-2(1H)-one

  • 3-bromo-4-methoxy-1-methylpyridin-2(1H)-one

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

Procedure:

  • Catalyst Premixing (Rationale: To form the active Pd(0) species in situ):

    • In a glovebox or under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%) to a dry Schlenk flask.

    • Add 5 mL of anhydrous 1,4-dioxane and stir the mixture for 15 minutes at room temperature. The solution should turn from a pale yellow/orange to a darker color, indicating the formation of the catalyst complex.

  • Reaction Setup (Two separate reactions, one for each substrate):

    • To a separate dry Schlenk flask, add the respective bromo-pyridinone substrate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

    • Scientist's Note: Using a slight excess of the boronic acid and two equivalents of base is standard practice to drive the reaction to completion.[7]

    • Evacuate and backfill the flask with argon three times.

    • Add 10 mL of anhydrous 1,4-dioxane and 2 mL of deionized water via syringe.

    • Rationale: The aqueous base is crucial for the transmetalation step of the Suzuki catalytic cycle.

    • Add the premixed catalyst solution to the reaction flask via cannula or syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 4 hours.

  • Work-up and Analysis:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield of the purified product and characterize by ¹H NMR and LC-MS. Compare the yields obtained from the two different substrates.

Conclusion and Practical Recommendations

The choice between 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one and its N-methylated analog is a strategic decision in synthesis design, with significant consequences for reactivity and reaction outcomes.

  • Choose the N-THP analog when:

    • The N-H functionality is required in the final molecule or at a later synthetic stage.

    • Selective lithiation of the pyridinone ring (e.g., at C-3 or C-5) is desired without competing deprotonation of an N-alkyl group.[5]

    • Enhanced reactivity in cross-coupling reactions is needed due to a more electron-deficient ring system.

  • Choose the N-methyl analog when:

    • The N-methyl group is a permanent, desired feature of the target molecule.

    • The synthesis requires robust conditions, including acidic steps where a THP group would be cleaved.

    • Functionalization is intended for positions that are highly activated (e.g., C-2 in a 4-pyridone system) or when deprotonation of the methyl group itself is the intended pathway.[2]

By understanding these fundamental differences, researchers and drug development professionals can make more informed decisions, leading to more efficient, predictable, and successful synthetic campaigns.

References

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Reddy, B. V. S., et al. (2008). Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH. Tetrahedron Letters, 49(35), 5175-5178. [Link]

  • D'hooghe, M., et al. (2010). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. The Journal of Organic Chemistry, 75(2), 470-476. [Link]

  • Organic Chemistry Portal. THP Deprotection Mechanism - Pyridinium para-Toluenesulfonic Acid. [Link]

  • Common Organic Chemistry. THP Deprotection - Pyridinium para-Toluenesulfonic Acid. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(25), 5941-5949. [Link]

  • Schmalz, H.-G., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8837-8843. [Link]

  • ResearchGate. 4‐Methoxypyridine N‐oxide. [Link]

  • Yi, X., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications, 47(9), 872-877. [Link]

  • Rehman, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Lautens, M., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15793. [Link]

  • Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). Royal Society of Chemistry. [Link]

  • Jones, C. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(2), 488-494. [Link]

  • Khan, A. T. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-505. [Link]

  • Mallet, C., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 15(3), 824-836. [Link]

  • Zhang, Y., & Pike, A. C. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 795856. [Link]

  • Sugahara, M., et al. (2000). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical and Pharmaceutical Bulletin, 48(3), 428-430. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. [Link]

  • Chen, D. Y.-K., et al. (2022). From Mono- N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C-H Activation. Accounts of Chemical Research, 55(20), 2956-2971. [Link]

  • de F. F. da Silva, M., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(9), 10356-10368. [Link]

  • Cikotiene, I., et al. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(4), 100-112. [Link]

  • Beak, P., & Lee, W. (1990). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 1639-1644. [Link]

  • Kutney, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2), 119-123. [Link]

  • Comins, D. L., & Killpack, M. O. (1987). Ring lithiation of pyridones. Journal of the Chemical Society, Perkin Transactions 1, 1449-1453. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • ResearchGate. Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. [Link]

  • Sharma, A., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 16(13), e202300269. [Link]

  • Shultz, M. D. (2019). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 10(1), 110-121. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Kumar, R., et al. (2023). Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde. ChemRxiv. [Link]

  • Comins, D. L., & LaMunyon, D. H. (1989). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 30(38), 5053-5056. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one: Personal Protective Equipment and Disposal

This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one. In the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is grounded in the precautionary principle, deriving its recommendations from the known hazards of structurally related pyridinone derivatives and general best practices for handling novel chemical entities. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research environment.

Hazard Assessment: An Evidence-Based Approach

Given that 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one is a pyridinone derivative, it is prudent to anticipate a hazard profile similar to other compounds in this class. Pyridinone derivatives are known to possess a range of biological activities and, consequently, potential toxicities.[1][2]

Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Skin Irritation: May cause skin irritation upon direct contact.[3][4]

  • Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[3][4]

  • Respiratory Irritation: Inhalation of the dust or aerosol may cause respiratory tract irritation.[3]

Therefore, all handling procedures must be designed to mitigate these potential routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a procedural step but a critical control measure based on the anticipated hazards. A comprehensive PPE strategy is essential for minimizing exposure.[5][6]

Protection Area Required PPE Rationale and Best Practices
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standard. A face shield is required when there is a significant risk of splashes or when handling larger quantities.[7][8]Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face but must always be worn in conjunction with goggles.[8]
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6][9]Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[7] Always check the manufacturer's glove compatibility charts. For prolonged handling, consider double-gloving. Change gloves immediately if they become contaminated.
Body A flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists.[7][8]A lab coat protects the skin and personal clothing from splashes and spills. It should be kept clean and removed before leaving the laboratory area.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[7]This is a fundamental laboratory safety requirement to protect against spills and falling objects.
Respiratory All handling of the solid compound or solutions should be conducted within a certified chemical fume hood.[9]A fume hood is the primary engineering control to prevent inhalation of hazardous dust or vapors.[9] If engineering controls are not sufficient, a respirator (e.g., N95 for particulates) may be required after a formal risk assessment.[6][10]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is crucial for ensuring safety and experimental reproducibility. The following protocol outlines the key steps for handling 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one.

Pre-Handling Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Gather the chemical, necessary solvents, glassware, and waste containers before starting work.

  • Don Appropriate PPE: Put on all required PPE as detailed in the table above.

  • Prepare for Spills: Ensure a spill kit with appropriate absorbent material (e.g., sand, vermiculite) is readily accessible.[11]

Handling the Compound
  • Weighing: If weighing the solid compound, perform this task inside the fume hood to contain any dust. Use a tared weigh boat or paper.

  • Dissolving: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reaction Setup: Keep all containers with the compound capped when not in use.[9] All manipulations, including transfers and additions to reaction vessels, must occur within the fume hood.

  • Monitoring: When monitoring reactions (e.g., by TLC or LC-MS), ensure that samples are handled with care to prevent exposure.

Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.

  • Waste Segregation: Dispose of all contaminated materials in the designated hazardous waste container.[12]

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling a Verify Fume Hood b Assemble Materials a->b c Don PPE b->c d Prepare Spill Kit c->d e Weigh Compound d->e f Dissolve/Transfer e->f g Perform Reaction f->g h Decontaminate Area g->h i Segregate Waste h->i j Doff PPE i->j k Wash Hands j->k

Caption: Workflow for handling 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one.

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste from pyridinone derivatives must be treated as hazardous.[12][13][14] Improper disposal can lead to environmental contamination and poses a risk to public health.

Step-by-Step Disposal Protocol
  • Waste Collection: Collect all waste containing 4-methoxy-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[12]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[12]

  • Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Arranging for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not pour any waste down the drain.[12]

G cluster_disposal Disposal Workflow start Generate Waste collect Collect in Designated Hazardous Waste Container start->collect label_cont Label Container with 'Hazardous Waste' & Chemical Name collect->label_cont store Store in Secondary Containment label_cont->store contact Contact EHS for Pickup store->contact end Proper Disposal by EHS contact->end

Caption: Disposal workflow for pyridinone-based chemical waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing.[15] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[9][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention from an ophthalmologist.[3]
Inhalation Move the individual to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]
Ingestion Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[15]

References

  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. (n.d.). NCBI. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Pi Chemicals. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • 1-(4-methoxyphenyl)-2-(pyridin-2-yl)ethan-1-one. (n.d.). NextSDS. Retrieved from [Link]

  • Safety Data Sheet: 4-Methoxyphenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). MDPI. Retrieved from [Link]

Sources

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